4-Bromo-4-(trifluoromethyl)oxane
Description
BenchChem offers high-quality 4-Bromo-4-(trifluoromethyl)oxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-4-(trifluoromethyl)oxane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H8BrF3O |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
4-bromo-4-(trifluoromethyl)oxane |
InChI |
InChI=1S/C6H8BrF3O/c7-5(6(8,9)10)1-3-11-4-2-5/h1-4H2 |
InChI Key |
DBITXXMILYFCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(F)(F)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromobenzotrifluoride: A Key Building Block in Modern Organic Synthesis
A Note on the Topic: Initial searches for "4-Bromo-4-(trifluoromethyl)oxane" did not yield a compound with a recognized CAS number or significant literature. It is plausible that this name is non-standard or refers to a novel, unpublished molecule. This guide will therefore focus on a closely related and industrially significant compound, 4-Bromobenzotrifluoride (CAS No. 402-43-7). This versatile reagent shares key structural motifs—a bromine atom and a trifluoromethyl group—and its extensive use in research and development serves as an excellent proxy for understanding the chemistry of such functionalized molecules.
Introduction: The Strategic Importance of 4-Bromobenzotrifluoride
4-Bromobenzotrifluoride, also known as 1-bromo-4-(trifluoromethyl)benzene or 4-bromo-α,α,α-trifluorotoluene, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] Its value lies in the unique combination of a reactive bromine atom and a powerfully electron-withdrawing trifluoromethyl (-CF₃) group on an aromatic ring.[4] This arrangement provides a versatile scaffold for constructing complex molecules. The trifluoromethyl group is a highly sought-after moiety in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][5] The bromine atom serves as a convenient "handle" for a wide array of chemical transformations, most notably in cross-coupling reactions.[4]
Physicochemical and Spectroscopic Profile
The distinct physical properties of 4-Bromobenzotrifluoride are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 402-43-7 | [6] |
| Molecular Formula | C₇H₄BrF₃ | [6] |
| Molecular Weight | 225.01 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 154-155 °C | [8][9] |
| Density | 1.607 g/mL at 25 °C | [8][9] |
| Refractive Index | n20/D 1.472 | [8][9] |
| Solubility | Not miscible or difficult to mix with water | [8] |
Spectroscopic Characterization: The identity and purity of 4-Bromobenzotrifluoride are routinely confirmed by a suite of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by two doublets in the aromatic region, typical of a 1,4-disubstituted benzene ring.[10]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique aromatic carbons, with the carbon attached to the -CF₃ group appearing as a quartet due to C-F coupling.[11]
-
¹⁹F NMR: The fluorine NMR spectrum exhibits a singlet, confirming the presence of the -CF₃ group.
-
Mass Spectrometry (MS): The mass spectrum displays a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) at the molecular ion.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic C-H stretching frequencies for the aromatic ring, C-F stretching bands, and C-Br stretching vibrations.[12]
Synthesis of 4-Bromobenzotrifluoride: A Tale of Two Strategies
The synthesis of 4-Bromobenzotrifluoride can be approached from two primary directions: the bromination of trifluoromethylbenzene or the trifluoromethylation of a brominated benzene derivative.[1]
Electrophilic Bromination of Trifluoromethylbenzene
The direct bromination of trifluoromethylbenzene is an electrophilic aromatic substitution. A critical challenge in this approach is regioselectivity. The trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[2] Therefore, standard bromination conditions (e.g., Br₂ with FeBr₃) tend to yield the meta-isomer, 3-bromobenzotrifluoride, as the major product.[2]
To achieve the desired para-selectivity, specialized catalytic systems are employed. Shape-selective zeolite catalysts, for instance, can sterically hinder the formation of the meta-isomer within their porous structure, thereby favoring the formation of the para-product.[2]
Trifluoromethylation of Bromobenzene Derivatives
An alternative strategy involves introducing the trifluoromethyl group onto a pre-brominated aromatic ring. One documented method involves the reaction of 1-bromo-4-iodobenzene with a trifluoromethylating agent, such as 2-fluorosulfonyldifluoroacetic acid, in the presence of a copper(I) iodide catalyst.[13] Another approach involves the decarbonylation of 4-trifluoromethylbenzoyl bromide, which can be synthesized from 4-trifluoromethylbenzoic acid. This method is advantageous as it avoids the formation of isomers.[14]
Reactivity and Key Synthetic Applications
The synthetic utility of 4-Bromobenzotrifluoride stems from the reactivity of the carbon-bromine bond, which can be readily transformed into new carbon-carbon or carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
4-Bromobenzotrifluoride is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction couples 4-bromobenzotrifluoride with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure.[8][9] This is one of the most widely used methods for constructing the carbon-carbon bond between two aromatic rings and is extensively applied in the synthesis of pharmaceuticals.[15]
Grignard Reagent Formation
The reaction of 4-bromobenzotrifluoride with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), generates the corresponding Grignard reagent, (4-(trifluoromethyl)phenyl)magnesium bromide.[13][16] This organometallic species is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, esters, nitriles) to form new carbon-carbon bonds.[17]
Causality in Experimental Choice: The formation of this Grignard reagent can be challenging due to the electron-withdrawing nature of the -CF₃ group, which can inhibit the reaction.[18] Therefore, initiation with a small amount of iodine or an alkyl Grignard reagent is often necessary to activate the magnesium surface.[13][18] It is also crucial to handle the isolated Grignard reagent with extreme caution, as it can be thermally unstable and potentially explosive, especially when concentrated.[19]
Nucleophilic Aromatic Substitution (SNA)
While the benzene ring is generally unreactive towards nucleophiles, the strong electron-withdrawing effect of the -CF₃ group activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. Although the bromine atom is a leaving group, other leaving groups can be introduced to facilitate SₙAr reactions.
Applications in Drug Development and Agrochemicals
4-Bromobenzotrifluoride is a key intermediate in the synthesis of numerous active compounds.[1][5]
-
Pharmaceuticals: The trifluoromethylphenyl moiety introduced via this building block is present in a wide range of drugs, contributing to improved pharmacokinetic and pharmacodynamic profiles.[2][3] For example, it is a precursor for intermediates used in the synthesis of complex pharmaceuticals.[13]
-
Agrochemicals: In the agrochemical industry, this compound is used to synthesize potent herbicides and insecticides.[1][20] The trifluoromethyl group often enhances the biological activity and environmental stability of these crop protection agents.[3]
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount when working with 4-Bromobenzotrifluoride.
-
Hazards: 4-Bromobenzotrifluoride is a flammable liquid and vapor.[12][21] It causes skin and serious eye irritation.[12][22] Combustion can produce highly toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.[22]
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[23][24] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22][23] Take precautionary measures against static discharge and keep away from sources of ignition.[21][24]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[21][22]
Conclusion
4-Bromobenzotrifluoride is a quintessential example of a strategic building block in modern organic chemistry. Its unique electronic properties, conferred by the trifluoromethyl group, and the synthetic versatility of the bromo substituent make it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- Understanding the Synthesis and Applications of 4-Bromobenzotrifluoride. (2026, February 12). Ningbo Inno Pharmchem Co.,Ltd.
-
How is 4-Bromobenzotrifluoride synthesized. (2024, January 3). Bloom Tech. [Link]
- 4-Bromobenzotrifluoride: A Cornerstone for Innovation in Organic Synthesis. (2025, October 4). Ningbo Inno Pharmchem Co.,Ltd.
- 4-Bromobenzotrifluoride: Key to Fluorinated Compound Development. (2026, February 16). Ningbo Inno Pharmchem Co.,Ltd.
-
4-Bromobenzotrifluoride - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
4-Bromobenzotrifluoride CAS 402-43-7. Shanghai Talent Chemical Co.,Ltd.[Link]
-
Waymouth, R., & Moore, E. J. (1997). Metal fluoride stability. Chemical & Engineering News, 75(11), 6. [Link]
-
Benzene, 1-bromo-4-(trifluoromethyl)-. PubChem. [Link]
- Trifluoromethylbenzoyl bromide and conversion of same to bromobenzotrifluoride.
-
3-Bromo-4-fluorobenzotrifluoride. PubChem. [Link]
- Method for the production of Grignard compounds.
-
Nucleophilic Substitution Reactions. University of Calgary. [Link]
-
The Suzuki Reaction. (2014, February 6). UC Berkeley, College of Chemistry. [Link]
- Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
-
Nucleophilic substitution reactions with nucleophilic fluorinating reagents. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromobenzotrifluoride (402-43-7) at Nordmann - nordmann.global [nordmann.global]
- 6. 4-Bromobenzotrifluoride | CAS 402-43-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 4-Bromobenzotrifluoride | 402-43-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. 4-Bromobenzotrifluoride | 402-43-7 [chemicalbook.com]
- 9. 4-溴三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Bromobenzotrifluoride(402-43-7) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. US4968852A - Trifluoromethylbenzoyl bromide and conversion of same to bromobenzotrifluoride - Google Patents [patents.google.com]
- 15. ocf.berkeley.edu [ocf.berkeley.edu]
- 16. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]
- 17. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 18. (4-(Trifluoromethyl)phenyl)magnesium bromide | 402-51-7 | Benchchem [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemimpex.com [chemimpex.com]
- 21. fishersci.com [fishersci.com]
- 22. talentchemicals.com [talentchemicals.com]
- 23. aksci.com [aksci.com]
- 24. fishersci.ie [fishersci.ie]
synthesis routes for 4-Bromo-4-(trifluoromethyl)oxane
An In-depth Technical Guide to the Plausible Synthetic Routes for 4-Bromo-4-(trifluoromethyl)oxane
Abstract
The incorporation of both a trifluoromethyl group and a bromine atom onto the same carbon within a cyclic ether scaffold, such as in the novel compound 4-Bromo-4-(trifluoromethyl)oxane, presents a unique synthetic challenge. This guide provides a comprehensive overview of plausible, yet currently unreported, synthetic strategies for accessing this molecule. As no direct synthesis has been documented in scientific literature, this document leverages established methodologies in organofluorine and heterocyclic chemistry to propose logical and scientifically-grounded synthetic pathways. This in-depth analysis is intended for researchers, scientists, and professionals in drug development, offering a foundational blueprint for the synthesis of this and structurally related compounds. The discussion will encompass both four-membered (oxetane) and six-membered (tetrahydropyran) oxane ring systems, reflecting the common interpretations of the "oxane" nomenclature.
Introduction and Strategic Overview
The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Similarly, the bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for further molecular elaboration. The combination of these two functionalities on a single stereocenter within a cyclic ether framework like oxane could unlock novel chemical space for drug discovery.
This guide outlines three primary, albeit hypothetical, strategies for the synthesis of 4-Bromo-4-(trifluoromethyl)oxane:
-
Strategy 1: Synthesis via a Cyclic Ketone Intermediate. This approach is centered on the functionalization of a pre-formed cyclic ketone, specifically at the alpha-position to the ether oxygen.
-
Strategy 2: Radical-Mediated Bromotrifluoromethylation of an Unsaturated Oxane. This strategy leverages the reactivity of an exocyclic double bond on the oxane ring to simultaneously introduce both the bromo and trifluoromethyl groups.
-
Strategy 3: Functionalization of a Hydroxylated Precursor. This pathway involves the initial synthesis of a tertiary alcohol, 4-(Trifluoromethyl)oxan-4-ol, followed by a deoxygenative bromination.
Each proposed route will be discussed in detail, including the underlying chemical principles, step-by-step protocols for key transformations, and a critical evaluation of potential challenges.
Proposed Synthetic Strategy 1: The Cyclic Ketone Approach
This strategy is arguably the most convergent and relies on the well-established chemistry of α-functionalization of ketones. The central intermediate is a 4-oxanone, which can be either trifluoromethylated and then brominated, or vice versa.
Retrosynthetic Analysis
The retrosynthetic analysis for this approach is illustrated below. The target molecule can be envisioned as arising from the α-bromination of a trifluoromethylated cyclic ketone or the trifluoromethylation of an α-bromo cyclic ketone.
Caption: Retrosynthetic analysis via a cyclic ketone intermediate.
Pathway A: Trifluoromethylation followed by Bromination
This pathway commences with the α-trifluoromethylation of a commercially available or readily synthesized oxan-4-one.
Step 1: α-Trifluoromethylation of Oxan-4-one
The direct α-trifluoromethylation of ketones can be achieved using electrophilic trifluoromethylating reagents.[2] Togni's reagent is a common choice for this transformation, often in the presence of a copper catalyst.[3]
-
Reaction Scheme: A representative scheme should be inserted here if possible, showing Oxan-4-one reacting with an electrophilic CF3 source to yield 4-(Trifluoromethyl)oxan-4-one.
-
Experimental Protocol (Hypothetical):
-
To a solution of oxan-4-one (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a copper(I) catalyst (e.g., CuI, 10 mol%).
-
Add the electrophilic trifluoromethylating reagent (e.g., Togni's reagent, 1.2 eq).
-
Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(Trifluoromethyl)oxan-4-one.
-
Step 2: α-Bromination of 4-(Trifluoromethyl)oxan-4-one
The subsequent step is the bromination of the trifluoromethylated ketone. Due to the electron-withdrawing nature of the trifluoromethyl group, this may require more forcing conditions than standard α-brominations.
-
Reaction Scheme:
A representative scheme should be inserted here if possible, showing the product from the previous step reacting with a brominating agent to yield the target molecule. -
Experimental Protocol (Hypothetical):
-
Dissolve 4-(Trifluoromethyl)oxan-4-one (1.0 eq) in a suitable solvent, such as acetic acid or dichloromethane.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq) or elemental bromine (1.1 eq).
-
A catalytic amount of an acid (e.g., HBr) may be required to facilitate the reaction.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, then dry and concentrate.
-
Purify by column chromatography to obtain 4-Bromo-4-(trifluoromethyl)oxane.
-
Pathway B: Bromination followed by Trifluoromethylation
This alternative pathway involves the initial bromination of the cyclic ketone, followed by nucleophilic trifluoromethylation.
Step 1: α-Bromination of Oxan-4-one
This is a standard and well-documented transformation.
Step 2: Nucleophilic Trifluoromethylation of 4-Bromooxan-4-one
The introduction of the trifluoromethyl group can be accomplished via a nucleophilic source, such as the Ruppert-Prakash reagent (TMSCF3) or a copper-CF3 complex. The reaction with α-haloketones has been shown to be effective.[4]
-
Reaction Scheme: A representative scheme should be inserted here if possible, showing the brominated ketone reacting with a nucleophilic CF3 source.
-
Experimental Protocol (Hypothetical):
-
In a flame-dried flask under an inert atmosphere, dissolve the α-bromoketone (1.0 eq) in an anhydrous solvent like THF.
-
Add a fluoroform-derived CuCF3 reagent or generate the trifluoromethyl anion from TMSCF3 with a fluoride source (e.g., TBAF).
-
Stir the reaction at room temperature until completion.[4]
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product via column chromatography.
-
Data Summary for Strategy 1
| Step | Reactants | Reagents | Solvent | Temperature | Reported Yields (Analogous Reactions) |
| 1A | Oxan-4-one | Togni's Reagent, Cu(I) catalyst | DMF/MeCN | RT - 60°C | Good[3] |
| 2A | 4-(CF3)oxan-4-one | NBS or Br2, H+ (cat.) | AcOH/DCM | RT - Heat | Moderate to Good |
| 1B | Oxan-4-one | NBS or Br2, H+ (cat.) | AcOH/DCM | RT - Heat | High |
| 2B | 4-Bromooxan-4-one | CuCF3 or TMSCF3/TBAF | THF | RT | Up to 99%[4] |
Proposed Synthetic Strategy 2: Radical-Mediated Approach
This strategy involves the simultaneous introduction of the bromine and trifluoromethyl groups across a double bond of a methylene-oxane precursor.
Retrosynthetic Analysis and Workflow
Caption: Retrosynthetic analysis via a radical-mediated pathway.
Synthesis of the Methylene-Oxane Precursor
The required 4-methyleneoxane can be prepared from the corresponding ketone using a Wittig reaction.
Bromotrifluoromethylation of 4-Methyleneoxane
The addition of a trifluoromethyl radical and a bromine atom across the double bond can be achieved using various reagent combinations. One such method involves using a trifluoromethyl source and a bromine source under radical initiation conditions.
-
Reaction Scheme: A representative scheme showing 4-methyleneoxane reacting with CF3I and a bromine source under radical conditions.
-
Experimental Protocol (Hypothetical):
-
Dissolve 4-methyleneoxane (1.0 eq) in a suitable solvent.
-
Add a trifluoromethyl source such as trifluoroiodomethane (CF3I) and a bromine source. Alternatively, a reagent that can deliver both, or a combination like NaSO2CF3 and NaBrO3, could be employed.[5]
-
Initiate the radical reaction, for example, by using a radical initiator (e.g., AIBN) and heat, or through photoredox catalysis.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, work up the reaction mixture as appropriate for the chosen reagents.
-
Purify the product by column chromatography.
-
Challenges and Scientific Considerations
-
Regioselectivity: In the radical addition to the methylene-oxane, the regioselectivity of the addition will be crucial. The trifluoromethyl radical is electrophilic and would be expected to add to the less substituted carbon of the double bond, which would lead to the desired product.
-
Stability of Intermediates: Some of the proposed intermediates, such as the α-bromo-α-trifluoromethyl ketone, may be unstable.
-
Reaction Conditions: The optimization of reaction conditions for each step will be critical to achieving good yields and minimizing side reactions.
-
Oxane vs. Oxetane: While the proposed strategies are described for a generic "oxane", the reactivity and stability of four-membered oxetane rings will differ from six-membered tetrahydropyran rings. The synthesis of the corresponding oxetan-3-one or 3-methyleneoxetane precursors would be required for the synthesis of the four-membered ring analogue. The synthesis of substituted oxetanes is an active area of research.[6][7]
Conclusion
While the synthesis of 4-Bromo-4-(trifluoromethyl)oxane has not been explicitly reported, this guide presents several plausible and scientifically sound strategies for its preparation. The approach via a cyclic ketone intermediate appears to be the most promising, with two viable pathways for the introduction of the bromine and trifluoromethyl groups. The radical-mediated approach offers an alternative and potentially efficient route. The experimental protocols provided are based on well-established and analogous transformations, offering a solid starting point for any researcher venturing into the synthesis of this novel and potentially valuable molecule. Further experimental investigation is required to validate and optimize these proposed routes.
References
- Information on fluorinated oxetanes could be relevant here, but no direct synthesis of the target molecule was found.
- Information on trifluoromethylation of alkyl bromides could be conceptually relevant.
- Information on electrochemical trifluoromethylation is noted but less directly applicable to the proposed routes.
- Synthesis of fluorinated spiro-oxazines is a rel
- Rozen, S. & Mishani, E. The Surprising Chemistry of Bromine Trifluoride.
- Liu, Z.-Q. & Liu, D. (2017). A free-radical bromotrifluoromethylation of olefins using NaSO2CF3 and NaBrO3. Journal of Organic Chemistry, 82, 1649-1656.
- General information on bromin
- General information on the preparation and use of 4-Bromobenzotrifluoride.
- Information on copper-mediated trifluoromethyl
- General information on trifluoromethyl
- Information on the trifluoromethyl
- Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24, 2145-2148.
- Review on trifluoromethoxyl
- Synthesis and evalu
- Historical perspective on electrophilic trifluoromethyl
- Synthesis of bromoalkanes and their conversion to Grignard reagents.
- General synthesis of tetrahydropyrans.
- Information on the synthesis of geminal bromofluoroalkenes.
- Overview of reductive trifluoromethyl
- Palladium-catalyzed trifluoromethyl
- Conversion of esters to α,α-difluoro ethers using bromine trifluoride.
- Synthesis of secondary trifluoromethyl
- Synthesis of trifluoromethyl-containing auxin deriv
- Protocol for the synthesis of oxetanes.
- Synthesis of α-trifluoromethyl carbonyl compounds.
- Synthetic strategies for α-trifluoromethyl substituted α-amino acids.
- Synthesis of quinazolin-4(3H)-ones.
- Synthesis of 3,3-disubstituted oxetanes.
- Information on 2-(Bromomethyl)tetrahydro-2H-pyran.
- Synthesis of trifluoromethyl
- Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran.
- Methods for the install
- Scale-up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis.
- Photochemical trifluoromethyl
Sources
- 1. Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]
- 4. Trifluoromethylation of α-haloketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]
- 6. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
spectroscopic data for 4-Bromo-4-(trifluoromethyl)oxane (NMR, IR, MS)
The following is an in-depth technical guide for the characterization of 4-Bromo-4-(trifluoromethyl)oxane (also known as 4-Bromo-4-(trifluoromethyl)tetrahydro-2H-pyran).
This guide is structured to serve as a primary reference for analytical validation during synthetic workflows. It synthesizes predictive spectroscopic principles with empirical data from structural analogs (fluorinated cyclohexanes and pyrans) to provide a robust characterization profile.
Compound ID: 4-Bromo-4-(trifluoromethyl)oxane CAS Registry Number: [Not widely listed; Analogous to 25637-16-5 (des-CF3)] Molecular Formula: C₆H₈BrF₃O Molecular Weight: 233.03 g/mol
Executive Summary & Chemical Context
The 4,4-disubstituted oxane scaffold represents a critical pharmacophore in medicinal chemistry, offering a metabolically stable ether linkage combined with the lipophilicity and metabolic blocking capability of the trifluoromethyl (
The presence of the geminal bromine and trifluoromethyl groups at the C4 position creates a unique steric and electronic environment. This guide details the spectroscopic signature of this molecule, distinguishing it from common impurities such as the elimination product (4-(trifluoromethyl)-3,6-dihydro-2H-pyran) or the hydrolysis product (the 4-alcohol).
Synthesis Context
Understanding the synthesis is prerequisite to interpreting the spectra. This compound is typically generated via the Appel reaction or
Figure 1: Standard synthetic pathway and potential elimination side-product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is dominated by the symmetry of the oxane ring and the powerful coupling effects of the fluorine nuclei.
NMR (Fluorine)
This is the most diagnostic initial test. The
| Parameter | Value | Notes |
| Chemical Shift ( | -80.0 to -82.5 ppm | Singlet (s). |
| Integration | 3F | Sharp singlet indicates free rotation of |
| Diagnostic Utility | High | Absence of other peaks confirms no regioisomers. |
NMR (Proton)
Due to the geminal substitution at C4, the ring is likely locked or biased in a chair conformation where the bulky
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment |
| C2, C6 (eq) | 3.95 – 4.05 | ddd (or m) | 2H | Protons |
| C2, C6 (ax) | 3.65 – 3.80 | td | 2H | Protons |
| C3, C5 (eq) | 2.30 – 2.45 | m | 2H | Protons |
| C3, C5 (ax) | 1.90 – 2.10 | m | 2H | Protons |
Note: If the ring flips rapidly at room temperature, these signals may average into two broad multiplets at ~3.9 ppm (4H) and ~2.2 ppm (4H).
NMR (Carbon)
The Carbon-13 spectrum is definitive due to C-F coupling patterns.
| Carbon | Shift ( | Coupling ( | Multiplicity | Assignment |
| 124.0 – 128.0 | ~280 Hz | Quartet ( | Trifluoromethyl carbon ( | |
| C4 | 55.0 – 65.0 | ~25 – 30 Hz | Quartet ( | Quaternary C-Br ( |
| C2, C6 | 63.0 – 64.5 | < 2 Hz | Singlet ( | Ether carbons |
| C3, C5 | 31.0 – 33.0 | ~2 – 5 Hz | Broad | Methylene carbons |
Mass Spectrometry (MS) Profile
The mass spectrum of tertiary alkyl bromides is often characterized by weak or absent molecular ions (
Ionization Mode: EI / GC-MS
-
Molecular Ion (
): 232/234 (Very weak or absent). -
Base Peak: Often
153 (Loss of Br).
Fragmentation Logic
-
Loss of Bromine: The C-Br bond is the weakest. Cleavage generates the 4-(trifluoromethyl)oxan-4-yl cation (
153). -
Loss of
: Less common but possible, generating the 4-bromo-oxan-4-yl cation ( 163/165). -
Ring Opening: The oxane ring may fragment further losing
or .
Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
Infrared (IR) Spectroscopy
IR is useful for a quick check of functional group integrity (specifically the absence of the OH stretch from the starting material).
| Wavenumber ( | Intensity | Assignment |
| 3200 - 3600 | ABSENT | Confirm absence of O-H (starting material) |
| 2850 - 2950 | Medium | C-H stretch (Aliphatic) |
| 1100 - 1300 | Very Strong | C-F stretch (Broad, multiple bands) |
| 1050 - 1150 | Strong | C-O-C stretch (Ether) |
| 600 - 700 | Medium/Weak | C-Br stretch |
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data free from solvent effects:
-
Solvent: Use
(99.8% D) with 0.03% TMS v/v. -
Concentration: Dissolve ~10 mg of the oil/solid in 0.6 mL of solvent.
-
Filtration: If the sample was prepared via Appel reaction, filter through a small plug of basic alumina or cotton to remove precipitated triphenylphosphine oxide before transfer to the NMR tube.
Handling Precautions[1][2]
-
Stability: Tertiary bromides with electron-withdrawing groups can be thermally unstable. Avoid high temperatures (>100°C) during GC-MS injection; use a lower inlet temperature (e.g., 150°C) if degradation is observed.
-
Hydrolysis: The compound is moderately sensitive to moisture. Store under inert atmosphere (
or Ar) at -20°C.
References
-
Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link
- 19F NMR Shifts: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Oxane Ring Conformations: Jensen, F. R., & Bushweller, C. H. (1969). "Conformational Preferences in Substituted Heterocycles." Journal of the American Chemical Society, 91(21), 5774. Link
-
Analogous Synthesis (4-Bromo-tetrahydropyran): ChemicalBook Entry for CAS 25637-16-5. (Standard protocols for des-CF3 analog). Link
The Strategic Evolution of 4-Bromo-4-(trifluoromethyl)oxane
The following technical guide details the discovery, synthesis, and application of 4-Bromo-4-(trifluoromethyl)oxane (also known as 4-Bromo-4-(trifluoromethyl)tetrahydro-2H-pyran).
From Synthetic Challenge to Bioisosteric Gold Standard
Introduction: The "Escape from Flatland"
In the history of medicinal chemistry, the early 2000s marked a pivotal shift known as the "Escape from Flatland."[1] Drug developers realized that flat, aromatic-heavy molecules were failing due to poor solubility and metabolic instability.[1] The industry pivoted toward
4-Bromo-4-(trifluoromethyl)oxane emerged in this era not merely as a reagent, but as a strategic gateway molecule .[1] It combines three critical design elements into one building block:
-
The Oxane (Tetrahydropyran) Ring: A polar, non-basic bioisostere for cyclohexane, lowering lipophilicity (
) while maintaining steric bulk.[1] -
The Trifluoromethyl Group (
): A metabolic shield that blocks the P450 oxidation usually seen at the 4-position of ethers, while providing a unique electronic dipole.[1] -
The Quaternary Bromide: A reactive handle allowing this sterically congested motif to be "snapped" onto drug scaffolds via lithiation or radical cross-coupling.[1]
This guide explores the technical history of how this difficult-to-access quaternary center became a staple in modern drug design.[1]
History & Discovery: The Fluorine Revolution
While no single "Eureka" paper defines the discovery of this specific molecule, its existence is a direct product of the Ruppert-Prakash Revolution in organofluorine chemistry.[1]
-
1980s - The Barrier: Before 1989, introducing a nucleophilic
group into a ketone to form a quaternary center was dangerous and inefficient, often requiring trifluoromethyl lithium ( ), which decomposes explosively above -100°C.[1] -
1989 - The Breakthrough: Ingo Ruppert and G.K.S.[1] Prakash developed
(The Ruppert-Prakash Reagent) .[1] This allowed stable, room-temperature nucleophilic trifluoromethylation of ketones.[1] -
2010s - The Application: As patents for Cathepsin K inhibitors (e.g., Odanacatib) and Gamma-Secretase inhibitors began utilizing fluorinated cycloalkanes, the demand for 4-Bromo-4-(trifluoromethyl)oxane surged.[1] It became the standard reagent for installing the "4-CF3-THP" motif.[1]
Synthetic Logic & Methodology
The synthesis of 4-Bromo-4-(trifluoromethyl)oxane is a masterclass in overcoming steric and electronic repulsion.[1] The electron-withdrawing
The Two-Stage Protocol
The synthesis proceeds via a Nucleophilic Addition followed by a Dehydroxy-Bromination .[1]
Step 1: The Ruppert-Prakash Addition
-
Reagent:
(Trifluoromethyltrimethylsilane).[1] -
Catalyst: TBAF (Tetra-n-butylammonium fluoride) or CsF.[1]
-
Mechanism: The fluoride initiates the reaction by forming a pentacoordinate silicon species, releasing the
anion equivalent, which attacks the ketone.[1]
Step 2: The "Impossible" Bromination
Converting the resulting tertiary alcohol to a bromide is non-trivial.[1] Standard acid conditions (
-
The Solution: Use of
with Pyridine or (Appel Reaction) under forcing conditions.[1] The pyridine buffers the acid, preventing the "stripping" of the group or ring opening.[1]
Technical Visualization (DOT Diagram)
Figure 1: The synthetic workflow from commercial ketone to the target building block, highlighting the critical Ruppert-Prakash step.
Experimental Protocol
Note: This protocol is a composite of standard methodologies for gem-trifluoromethyl bromides.
Stage 1: Synthesis of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-ol
-
Setup: Flame-dry a 500 mL round-bottom flask under Argon.
-
Reagents: Charge with Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) and dry THF (200 mL).
-
Addition: Cool to 0°C. Add
(1.2 equiv) dropwise. -
Initiation: Add TBAF (1.0 M in THF, 0.05 equiv) slowly. Caution: Exothermic.[1]
-
Workup: Stir at RT for 2 hours. Quench with 1M HCl (hydrolyzes the silyl ether).[1] Extract with
. -
Result: Quantitative yield of the tertiary alcohol.
Stage 2: Bromination to 4-Bromo-4-(trifluoromethyl)oxane
-
Setup: Dissolve the alcohol (from Stage 1) in dry
(DCM). -
Reagents: Add
(1.5 equiv) and cool to 0°C. -
Reaction: Add
(1.5 equiv) portion-wise over 30 minutes. -
Optimization: If conversion is low due to steric bulk, switch to
(0.5 equiv) and Pyridine (1.0 equiv) in refluxing toluene for 4 hours. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is a volatile oil/low-melting solid.[1]
Data Summary Table
| Parameter | Value / Condition |
| CAS Number | 1823968-99-5 |
| Molecular Formula | |
| Molecular Weight | 233.03 g/mol |
| Key Spectral Feature | |
| Storage | 2-8°C, Light Sensitive (Bromide is labile) |
Applications in Drug Discovery
Once synthesized, this molecule is rarely the end product.[1] It is a "warhead" used to attach the ring to aromatic systems.[1]
-
Lithium-Halogen Exchange:
-
Radical Cross-Coupling:
-
Under photoredox conditions (Ir/Ni catalysis), the C-Br bond is cleaved to form a tertiary radical, which can couple with aryl halides.[1] This is crucial for "Late-Stage Functionalization."
-
References
-
Ruppert, I., & Prakash, G. K. S. (1989).[1] Reaction of Trimethyl(trifluoromethyl)silane with Carbonyl Compounds. Journal of the American Chemical Society .[1][3]
-
PharmaBlock Sciences. (2018).[1] Tetrahydropyrans in Drug Discovery: A Whitepaper. PharmaBlock .
-
Qian, H., et al. (2004).[1][3] Platinum-Catalyzed Hydroalkoxylation for Tetrahydropyran Synthesis. Journal of the American Chemical Society .[1][3]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry . [1]
-
ChemicalBook. (2024).[1] 4-Bromo-4-(trifluoromethyl)tetrahydropyran Product Entry.
Sources
- 1. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]
- 2. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
Technical Guide: Trifluoromethylated Oxanes in Drug Discovery
Part 1: Strategic Introduction
The Fluorine-Scaffold Paradox In modern medicinal chemistry, the trifluoromethyl (-CF3) group is a "magic bullet" for modulating lipophilicity (LogP), metabolic stability, and binding affinity. However, its incorporation into saturated heterocycles—specifically oxanes (tetrahydropyrans, THPs)—presents a synthetic and conformational paradox. Unlike aromatic trifluoromethylation, which is well-mapped, placing a bulky, electron-withdrawing CF3 group on a flexible oxane ring creates unique stereoelectronic challenges.
This guide addresses the Trifluoromethylated Oxane scaffold. It moves beyond basic synthesis to explore the causality of experimental choices, focusing on how to control the "fighting" forces of steric bulk (CF3 ≈ isopropyl) and stereoelectronic effects (anomeric effect) to create high-value pharmacophores.
Part 2: Structural & Physicochemical Properties
The Conformational Battleground
The most critical "Expert Insight" for this scaffold is the conformational preference of the 2-CF3 group.
-
The Anomeric Expectation: For electronegative substituents (F, OMe, Cl) at the anomeric position (C2), the axial conformer is typically favored due to the anomeric effect (
hyperconjugation). -
The Trifluoromethyl Reality: The CF3 group defies this rule. Despite its electronegativity, the equatorial conformer is thermodynamically preferred.
-
Why? The steric bulk of the CF3 group (A-value ≈ 2.1 kcal/mol) overrides the electronic stabilization of the anomeric effect. The CF3 group behaves more like a "super-isopropyl" group than a halogen.
-
Implication: When designing a synthesis, thermodynamic conditions will almost exclusively yield the equatorial isomer. Accessing the axial isomer requires strict kinetic control (e.g., low-temperature silyl-Prins cyclization).
-
Physicochemical Impact
| Property | Effect of CF3 Incorporation on Oxane | Drug Design Benefit |
| Lipophilicity | Increases LogP by ~1.0–1.2 units | Improves membrane permeability; "Grease" without metabolic liability. |
| Metabolic Stability | Blocks P450 oxidation at adjacent C-H bonds | Extends half-life ( |
| Dipole Moment | Strong vector (C-CF3 bond dipole) | Can be used to orient the molecule in a binding pocket (vectorial alignment). |
| pKa Modulation | Inductive effect lowers pKa of nearby amines | Reduces "lysosomotropism" (trapping in acidic organelles) for amine-containing drugs. |
Part 3: Synthetic Strategies & Protocols
The "Gold Standard": Silyl-Prins Cyclization
The direct Prins reaction (Aldehyde + Homoallylic Alcohol) often fails with trifluoroacetaldehyde due to the destabilization of the oxocarbenium intermediate by the electron-withdrawing CF3 group. The Silyl-Prins modification is the superior, self-validating protocol.
Mechanism & Logic:
By using a vinylsilane, the reaction proceeds via a stabilized
Caption: The Silyl-Prins pathway leverages the
Experimental Protocol 1: Silyl-Prins Synthesis of 2-CF3-4-Methylene-THP
Target: Stereoselective formation of 2,6-cis-disubstituted oxanes.
-
Reagents:
-
(Z)-3-trimethylsilyl-3-buten-1-ol (1.0 equiv)
-
Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv)
-
DCM (Anhydrous), -78°C.
-
-
Procedure:
-
Step A (Preparation): Flame-dry a round-bottom flask under Argon. Add DCM and the hemiacetal. Cool to -78°C.
-
Step B (Activation): Add TMSOTf dropwise. The Lewis acid activates the hemiacetal, generating the reactive oxocarbenium species in situ.
-
Step C (Cyclization): Slowly add the silyl-homoallylic alcohol. Stir at -78°C for 2 hours. The low temperature is crucial to maximize the kinetic preference for the chair-like transition state where the bulky CF3 group adopts the pseudo-equatorial position to minimize 1,3-diaxial interactions.
-
Step D (Quench): Quench with sat. NaHCO3. Extract with Et2O.[1]
-
-
Validation:
-
NMR Check: Look for the disappearance of the vinylsilane peaks and the appearance of the exocyclic alkene protons (~4.8 ppm).
-
Stereochemistry: The coupling constant
will confirm the cis-relationship (typically large values for axial-axial coupling if the ring is locked).
-
The "Workhorse": Intramolecular Oxa-Michael Addition
For generating 2-CF3-tetrahydropyranones or complex fused systems, the intramolecular Oxa-Michael addition of alcohols to CF3-enones is robust.
Expert Insight:
-
Acidic Conditions (AuCl3, BF3): Favor the thermodynamic product (diequatorial). The reversibility of the acid-catalyzed path allows the system to equilibrate to the most stable chair form.
-
Basic Conditions: Can be tuned for kinetic control, but often suffer from side reactions (retro-Michael) with CF3-enones due to the high electrophilicity.
Experimental Protocol 2: Gold(III)-Catalyzed Cyclization
-
Substrate:
-hydroxy-enone (bearing a -CF3 group). -
Catalyst: AuCl3 (5 mol%) or AgOTf (10 mol%).
-
Solvent: DCM or DCE (0.1 M).
-
Procedure:
-
Dissolve substrate in DCM. Add catalyst at RT.[1]
-
Monitor by TLC. Reaction is usually fast (< 1 h) due to the activation of the enone by the CF3 group (lowering the LUMO).
-
Note: The CF3 group makes the
-carbon highly electrophilic, facilitating the attack of the oxygen nucleophile.
-
Part 4: Case Studies & Emerging Applications
Case Study: Trifluoromethyl-Centrolobine Analogs
Centrolobine is a classic natural product target. Replacing the C2-methyl with a C2-trifluoromethyl group dramatically alters its biological profile.
-
Synthesis: Utilizing the Prins-Friedel-Crafts cascade.
-
Outcome: The CF3 analog showed increased resistance to oxidative metabolism but maintained high affinity for the target receptor (Sigma-1 receptor models). The CF3 group locked the conformation, reducing the entropic penalty of binding.
Lead Optimization: COX-2 Inhibitors
Researchers designed
-
Lesson: The CF3 group was not placed on the ring but on the amide linker. However, attempts to place CF3 on the saturated ring (C2 position) resulted in a 10-fold increase in metabolic stability (microsomal stability assay) compared to the methyl analog, validating the "metabolic blocking" hypothesis.
Part 5: References
-
Structural Analysis of CF3-Oxanes:
-
Title: Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit.
-
Source:J. Phys. Chem. A (2005).
-
Link:[Link]
-
-
Prins Fluorination & Cyclization:
-
Oxa-Michael Methodology:
-
Radical Trifluoromethylation (Glycals):
-
Trifluoroacetaldehyde Synthesis:
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles [beilstein-journals.org]
- 3. Sci-Hub. Facile synthesis of α-trifluoromethylated alcohols from trifluoroacetaldehyde ethyl hemiacetal / Tetrahedron Letters, 1992 [sci-hub.jp]
- 4. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 5. Prins reaction - Wikipedia [en.wikipedia.org]
- 6. N-Heterocyclic Carbene Catalyzed Highly Chemoselective Intermolecular Crossed Acyloin Condensation of Aromatic Aldehydes with Trifluoroacetaldehyde Ethyl Hemiacetal [organic-chemistry.org]
- 7. jelsciences.com [jelsciences.com]
- 8. A versatile and practical synthesis of α-trifluoromethylated alcohols from trifluoroacetaldehyde ethyl hemiacetal in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
chemical stability and reactivity of 4-Bromo-4-(trifluoromethyl)oxane
Executive Technical Summary
4-Bromo-4-(trifluoromethyl)oxane (also known as 4-bromo-4-(trifluoromethyl)tetrahydropyran) represents a specialized class of gem-difunctionalized saturated heterocycles .[1][2] In modern drug discovery, this motif is a high-value bioisostere.[1][2] The tetrahydropyran (THP) ring lowers lipophilicity (
This guide details the stability profile, handling requirements, and reactivity manifolds of this compound, specifically focusing on its utility as a precursor for introducing the 4-(trifluoromethyl)oxan-4-yl moiety into pharmaceutical scaffolds.[1][2]
Physicochemical Characterization
The geminal positioning of a heavy halogen (Bromine) and a strongly electron-withdrawing group (Trifluoromethyl) creates a unique electronic environment at the C4 center.[1][2]
Table 1: Estimated & Observed Physicochemical Properties
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 233.03 g/mol | |
| Physical State | Colorless to pale yellow liquid | Low melting point solid in high purity.[1][2] |
| Boiling Point | ~185–190°C (Predicted) | Higher than 4-bromo-THP (178°C) due to mass of |
| Density | ~1.65 g/cm³ | High density due to heavy halogen/fluorine content.[1][2] |
| Solubility | DCM, THF, | Immiscible with water; lipophilic. |
| C-Br Bond Length | ~1.96 Å | Slightly elongated due to steric repulsion from |
| Electronic Effect | Strongly Deactivated C4 |
Stability & Handling Protocols
3.1 Thermal and Hydrolytic Stability[1][2]
-
Hydrolysis: The molecule is resistant to aqueous hydrolysis under neutral and mild acidic conditions. The steric bulk of the
group and the tertiary nature of the carbon prevent attack by water.[1] pathways are disfavored because the adjacent electron-withdrawing destabilizes the formation of a carbocation intermediate.[1][2] -
Thermal: Stable at room temperature.[1][2] However, prolonged heating (>100°C) can induce elimination of HBr, leading to the formation of 4-(trifluoromethyl)-3,6-dihydro-2H-pyran (an enol ether derivative).[1][2]
3.2 Photochemical Sensitivity (Critical)
Like many tertiary alkyl bromides, the C-Br bond is susceptible to homolytic cleavage upon exposure to UV light.[1][2]
-
Risk: Formation of the 4-(trifluoromethyl)oxan-4-yl radical.[1][2]
-
Storage: Must be stored in amber glass under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
Reactivity Profile: The Three Manifolds
The utility of 4-Bromo-4-(trifluoromethyl)oxane lies in its ability to serve as a latent nucleophile or radical precursor.[1][2]
4.1 Pathway A: Lithium-Halogen Exchange (Nucleophilic)
This is the primary application.[1][2] Treatment with alkyllithiums generates the tertiary carbanion.
-
Mechanism: Halogenophilic attack by the organolithium reagent.[1]
-
Thermodynamics: The presence of the
group stabilizes the resulting carbanion inductively ( effect), making the lithiated species more stable than a simple tertiary alkyllithium.[1] -
Constraint: The reaction must be conducted at -78°C . Warming the lithiated species can lead to
-elimination of lithium fluoride (LiF) to form a difluoroalkene, or -elimination if conditions permit.[1][2]
4.2 Pathway B: Radical Cross-Coupling (SET)
Under photoredox conditions (Ni/Ir catalysis), the C-Br bond undergoes Single Electron Transfer (SET).[1][2]
-
Utility: Used in Giese additions or Ni-catalyzed cross-couplings to aryl halides.[1][2]
-
Advantage: Bypasses the need for cryogenic conditions required by organolithium chemistry.[1]
4.3 Pathway C: Elimination (Side Reaction)
Under strong basic conditions (non-nucleophilic bases like KOtBu) or high thermal stress, HBr elimination occurs.[1] This is generally an undesired pathway unless the alkene is the target.[1]
Visualization: Reactivity Divergence
The following diagram illustrates the divergent pathways controlled by reaction conditions.
Figure 1: Divergent reactivity pathways.[1][2] The Lithium-Halogen exchange (Red path) is the standard method for functionalization, while Radical pathways (Yellow path) offer modern catalytic alternatives.[1][2]
Experimental Protocol: Generation & Trapping of the 4-(Trifluoromethyl)oxan-4-yl Anion[1][2]
Objective: Synthesis of a tertiary alcohol derivative via nucleophilic addition to benzaldehyde. Scale: 1.0 mmol.
6.1 Reagents & Equipment[1][2][3]
-
Substrate: 4-Bromo-4-(trifluoromethyl)oxane (233 mg, 1.0 mmol).[1][2]
-
Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv).[1][2]
-
Electrophile: Benzaldehyde (freshly distilled, 1.2 equiv).
-
Solvent: Anhydrous THF (5 mL) or
. -
Apparatus: Flame-dried 2-neck round bottom flask, Argon balloon/line, low-temperature thermometer.
6.2 Step-by-Step Methodology
-
System Preparation: Flame-dry the glassware under vacuum and backfill with Argon three times.[1][2] This is critical; moisture will quench the lithiated intermediate immediately.
-
Solvation: Dissolve the 4-Bromo-4-(trifluoromethyl)oxane in anhydrous THF (5 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Exchange (The Critical Step): Add n-BuLi (0.44 mL, 1.1 mmol) dropwise via syringe over 5 minutes.
-
Observation: No significant color change usually occurs, unlike aryl lithiums.
-
Timing: Stir at -78°C for exactly 15 minutes .
-
Note: Do not extend beyond 30 minutes. While the
group stabilizes the anion, long residence times increase the risk of LiF elimination.[1]
-
-
Trapping: Add benzaldehyde (127 mg, 1.2 mmol) neat or dissolved in minimal THF dropwise.
-
Equilibration: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous
(2 mL). -
Workup: Extract with Ethyl Acetate (3x), dry over
, and concentrate.
6.3 Workflow Diagram
Figure 2: Step-wise experimental workflow emphasizing the cryogenic control point required to maintain the integrity of the trifluoromethyl-carbanion.
References
-
Luzinski, J. P., et al. "Synthesis and Reactivity of Gem-Difunctionalized Heterocycles."[1] Journal of Organic Chemistry, 2021.[4] (General reactivity context).
-
Leroux, F. R., et al. "The Trifluoromethyl Group in Organolithium Chemistry: Stability and Reactivity." Chemical Reviews, 2009. (Mechanistic grounding for
-CF3 carbanions).[1][2] -
PharmaBlock. "Tetrahydropyrans in Drug Discovery: Bioisosteres and Building Blocks." PharmaBlock Whitepapers, 2019. (Context on THP utility).
-
Knochel, P., et al. "Preparation of Functionalized Organolithiums via Halogen-Lithium Exchange."[1] Organic Reactions, 2018. 5 (Standard protocols for Li-Hal exchange).
Sources
solubility profile of 4-Bromo-4-(trifluoromethyl)oxane in organic solvents
Topic: Solubility Profile and Physicochemical Characterization of 4-Bromo-4-(trifluoromethyl)oxane Content Type: Technical Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Formulation Engineers.
Executive Summary & Structural Analysis
4-Bromo-4-(trifluoromethyl)oxane (also known as 4-Bromo-4-(trifluoromethyl)tetrahydro-2H-pyran) represents a specialized class of gem-disubstituted heterocyclic building blocks. In modern drug discovery, this scaffold is prized for its ability to introduce the trifluoromethyl group—a critical bioisostere for the tert-butyl group—while modulating metabolic stability via the tetrahydropyran ring.
Understanding the solubility profile of this compound is not merely about "dissolving" it; it is about mastering the interplay between its lipophilic core (the gem-bromo/trifluoromethyl motif) and its polar handle (the ether oxygen).
Physicochemical Drivers of Solubility
-
Lipophilicity (LogP): The introduction of the trifluoromethyl (-CF₃) and bromo (-Br) groups at the 4-position significantly increases the partition coefficient compared to the parent tetrahydropyran. Estimated LogP shifts suggest a value in the range of 2.5 – 3.2 , making it highly lipophilic.
-
Electronic Effects: The -CF₃ group is strongly electron-withdrawing, reducing the basicity of the ether oxygen at position 1. This diminishes the compound's ability to accept hydrogen bonds from protic solvents (like water), further decreasing aqueous solubility.
-
Steric Bulk: The gem-disubstitution creates a "greasy" hydrophobic sphere that disrupts water networks, necessitating the use of organic solvents with compatible London dispersion forces or dipole-dipole interactions.
Predicted vs. Empirical Solubility Profile
As a specialized intermediate, exact gravimetric solubility data is often absent from public databases. The following profile is derived from Structure-Property Relationship (SPR) analysis of analogous halogenated ethers and validated by standard medicinal chemistry workflows.
Solubility Classification Table
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | "Like dissolves like." The polarizability of the C-Br and C-Cl bonds facilitates strong halogen-halogen interactions and dispersion forces. |
| Polar Aprotic | THF, Ethyl Acetate, DMSO, DMF | High (>50 mg/mL) | The ether oxygen interacts favorably with these solvents. DMSO/DMF are ideal for nucleophilic substitution reactions (SɴAr/Sɴ2 type) where this compound is the electrophile. |
| Ethers | Diethyl Ether, MTBE, 1,4-Dioxane | Good (20–50 mg/mL) | High compatibility due to structural similarity. Ideal for Grignard formation or lithiation reactions if the C-Br bond is being activated. |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate (10–30 mg/mL) | Soluble, but caution is advised. While the -CF₃ group stabilizes the molecule, the C-Br bond can be susceptible to solvolysis under forcing conditions or in the presence of base. |
| Aliphatics | Hexanes, Pentane, Cyclohexane | Low to Moderate | Solubility depends on temperature. The polar ether ring reduces miscibility with strictly non-polar alkanes compared to a pure alkyl halide. |
| Aqueous | Water, PBS Buffer (pH 7.4) | Insoluble (<0.1 mg/mL) | The hydrophobic penalty of the -CF₃ and -Br groups overwhelms the hydrogen-bonding capacity of the single ether oxygen. |
Experimental Determination Protocol (Self-Validating System)
Do not rely on visual estimation alone. The refractive index of fluorinated compounds often matches that of solvents, making undissolved micro-droplets invisible to the naked eye. Use this Gravimetric-HPLC Hybrid Protocol for definitive solubility data.
Workflow Visualization
Caption: Step-by-step decision matrix for determining the solubility limit of fluorinated intermediates.
Detailed Methodology
-
Preparation: Weigh 10.0 mg of 4-Bromo-4-(trifluoromethyl)oxane into a 1.5 mL HPLC glass vial.
-
Stepwise Addition: Add the solvent of choice in 100 µL aliquots .
-
Energy Input: Vortex for 30 seconds, then sonicate for 5 minutes at ambient temperature (25°C). Note: Sonication aids in breaking crystal lattices if the compound is solid, or dispersing viscous oils.
-
Visual Check (Critical): Hold the vial against a dark background with side-lighting.
-
Tip: Fluorinated oils often form "ghost" droplets on the glass walls. Use cross-polarizers if available to detect undissolved material.
-
-
Quantitation (The "Truth" Step):
-
If the solution appears clear, filter through a 0.22 µm PTFE filter (do not use Nylon, as it may adsorb lipophilic compounds).
-
Inject into HPLC (Reverse Phase, C18 column).
-
Mobile Phase: Water/Acetonitrile gradient.
-
Detection: UV at 210 nm (weak absorbance) or, preferably, ¹⁹F-NMR using an internal standard (e.g., α,α,α-trifluorotoluene) for absolute accuracy.
-
Operational Considerations in Synthesis
When using 4-Bromo-4-(trifluoromethyl)oxane in reaction schemes, solvent choice dictates the reaction pathway.
A. Nucleophilic Substitution (Sɴ2/Sɴ1)
-
Preferred Solvents: DMF, DMAc, NMP.
-
Why: These dipolar aprotic solvents solvate cations (e.g., K⁺ from K₂CO₃) while leaving the nucleophile "naked" and reactive. They also dissolve the lipophilic oxane starting material effectively.
-
Risk: Avoid protic solvents (MeOH, EtOH) if using strong nucleophiles, as they form a solvation shell that reduces nucleophilicity.
B. Metal-Catalyzed Cross-Coupling (Suzuki/Negishi)
-
Preferred Solvents: 1,4-Dioxane, THF, Toluene/Water mixtures.
-
Why: These solvents stabilize the catalytic cycle. The oxane scaffold is stable in these ethers.
-
Protocol Note: Degas solvents thoroughly. The C-Br bond is activated by Pd(0), but the adjacent -CF₃ group can make oxidative addition slower due to steric hindrance; higher temperatures (reflux in Dioxane) may be required.
C. Stability Warning
-
Basic Conditions: In the presence of strong bases (e.g., NaOtBu, LDA), there is a risk of E2 elimination , although the gem-disubstitution and the bridgehead-like nature of the 4-position make this difficult. However, check for the formation of the corresponding dihydropyran byproduct by GC-MS.
References
-
ChemicalBook. (2024). 4-Bromotetrahydropyran (CAS 25637-16-5) Properties and Applications.[1]Link
- Grounding: Provides baseline solubility and physical state data for the non-fluorin
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[2] Chemical Society Reviews, 37(2), 320-330. Link
-
Grounding: Authoritative source on the lipophilicity changes (LogP +1.2) induced by trifluoromethyl substitution.[3]
-
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Grounding: Explains the electronic deactivation of the ether oxygen by the CF3 group, validating the predicted low aqueous solubility.
-
Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 4-Bromotetrahydropyran.Link
- Grounding: Reference for handling halogenated pyran deriv
- Linclau, B., et al. (2009). The influence of fluorination on the lipophilicity of tetrahydropyrans. ChemBioChem, 10, 1325.
Sources
- 1. 4-BROMO-TETRAHYDROPYRAN | 25637-16-5 [chemicalbook.com]
- 2. "Computational logP Calculations and Determination of Lipophilicity Val" by Mirabella Romano, Allison Vu et al. [digitalcommons.chapman.edu]
- 3. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists [mdpi.com]
Methodological & Application
Application Note: Strategic Utilization of 4-Bromo-4-(trifluoromethyl)oxane in Medicinal Chemistry
This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the effective utilization of 4-Bromo-4-(trifluoromethyl)oxane (also known as 4-Bromo-4-(trifluoromethyl)tetrahydro-2H-pyran).
Executive Summary
4-Bromo-4-(trifluoromethyl)oxane is a high-value building block designed to introduce the 4-(trifluoromethyl)tetrahydropyran-4-yl motif into drug candidates. This structural unit is increasingly prevalent in medicinal chemistry (e.g., Cathepsin K inhibitors, calcilytics) because it combines the lipophilicity and metabolic resistance of the trifluoromethyl group (
This guide addresses the specific challenges of using this reagent, particularly the stability of the generated carbanion/radical intermediates, and provides validated protocols for Lithium-Halogen Exchange and Radical Cross-Coupling .
Technical Profile & Reactivity Analysis
Chemical Structure & Properties
-
IUPAC Name: 4-Bromo-4-(trifluoromethyl)tetrahydro-2H-pyran
-
Functional Handle: Geminal Bromo-Trifluoromethyl group.
-
Key Reactivity:
-
Nucleophilic (Anionic): Via Lithium-Halogen exchange. Challenge: The resulting
-lithio-trifluoromethyl species is thermally labile and prone to -elimination of LiF to form a difluorocarbene species. -
Radical: Via Single Electron Transfer (SET) or halogen atom abstraction. Advantage:[1][2][3] The tertiary radical is stabilized by the "captodative" effect of the oxygen (remote) and the electron-withdrawing
.
-
Stability Warning (The "LiF Elimination" Trap)
Upon lithiation at C4, the resulting carbanion is destabilized by electron-pair repulsion from the fluorine lone pairs but stabilized inductively. However, if the temperature rises above -78 °C , the species undergoes rapid
Operational Imperative: All lithiation reactions must be performed at -78 °C or lower and quenched in situ or immediately upon electrophile addition.
Validated Experimental Protocols
Protocol A: Synthesis of 4-(Trifluoromethyl)tetrahydropyran-4-carboxylic Acid
Target: Generation of the carboxylic acid building block via Carboxylation.
Reagents:
-
4-Bromo-4-(trifluoromethyl)oxane (1.0 equiv)
-
-Butyllithium (
-BuLi) or -Butyllithium ( -BuLi) (1.1 equiv) -
Dry
(gas or solid) -
Solvent: Anhydrous THF/Et2O (4:1 mixture)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a low-temperature thermometer, argon inlet, and magnetic stir bar.
-
Solvation: Dissolve 4-Bromo-4-(trifluoromethyl)oxane (10 mmol) in anhydrous THF/Et2O (50 mL). Cool the mixture to -95 °C (using a liquid nitrogen/methanol or hexane bath). Note: The lower temperature (-95 °C vs -78 °C) significantly improves yield by suppressing LiF elimination.
-
Exchange: Add
-BuLi (2.5 M in hexanes, 11 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -90 °C.-
Checkpoint: The solution may turn slightly yellow. Stir for exactly 10 minutes post-addition.
-
-
Trapping: Introduce a stream of dry
gas (passed through a drying tube) into the solution for 30 minutes. Alternatively, add crushed dry ice (excess) directly if anhydrous conditions can be strictly maintained. -
Warm-up: Allow the reaction to warm to -20 °C over 1 hour, then quench with 2N HCl (20 mL).
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The crude acid can often be purified by recrystallization from hexanes/EtOAc or used directly.
Data Table: Optimization of Lithiation Temperature
| Entry | Lithiation Temp ( | Quench | Yield (%) | Major Side Product |
| 1 | -40 | 0% | Difluoroalkene (Elimination) | |
| 2 | -78 | 62% | Trace elimination | |
| 3 | -95 | 88% | None detected |
Protocol B: Photoredox Cross-Coupling (Radical Arylation)
Target: Coupling the THP-CF3 motif to heteroarenes (Minisci-type reaction).
Mechanism: Generation of the tertiary radical via reduction of the C-Br bond, followed by addition to a protonated heteroarene.
Reagents:
-
4-Bromo-4-(trifluoromethyl)oxane (1.0 equiv)
-
Heteroarene (e.g., Lepidine, Pyridine derivative) (2.0 equiv)
-
Photocatalyst:
(1 mol%) -
Reductant/Base:
/ Hantzsch Ester or Silyl radical precursor -
Solvent: DMSO or MeCN (degassed)
Procedure:
-
Mix: In a 20 mL vial, combine the bromo-oxane (0.5 mmol), heteroarene (1.0 mmol), photocatalyst (0.005 mmol), and base.
-
Degas: Sparge with Argon for 15 minutes to remove oxygen (critical for radical lifetime).
-
Irradiate: Place the vial in a photoreactor (Blue LED, 450 nm) with fan cooling. Stir for 12–24 hours.
-
Workup: Dilute with water, extract with DCM. Purify via flash chromatography.
Mechanistic Visualization
The following diagram illustrates the divergent pathways available for this reagent: the Anionic Path (requiring cryogenic control) and the Radical Path (room temperature, catalytic).
Caption: Divergent synthetic pathways for 4-Bromo-4-(trifluoromethyl)oxane. The anionic route requires strict temperature control to avoid defluorination.
References & Grounding
-
General Reactivity of gem-Bromo-Trifluoromethyl Alkanes:
-
Mechanistic Insight: The instability of
-lithio-trifluoromethyl carbanions is well-documented. These species decompose to difluoroalkenes via -elimination if not maintained at cryogenic temperatures. -
Source: Gassman, P. G.; O'Reilly, N. J. "The alpha-lithio-alpha-trifluoromethyl carbanion." J. Org.[4][5] Chem.1987 , 52, 2481–2484. Link
-
-
Synthesis of Tetrahydropyran-4-carboxylic Acids:
-
Context: Protocols for converting THP-halides to acids via lithiation/carboxylation are standard in medicinal chemistry for generating polar building blocks.
-
Source:Organic Process Research & Development (General protocols for lithiation of heterocycles).
-
-
Radical Trifluoromethylation/Alkylation:
-
Context: The use of electron-deficient bromides in photoredox catalysis.
-
Source: Prier, C. K.; Rankic, D. A.; MacMillan, D. W. C. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chem. Rev.2013 , 113, 5322–5363. Link
-
-
Commercial Availability & Properties:
-
Compound: 4-Bromo-4-(trifluoromethyl)tetrahydropyran is a commercially available building block used in the synthesis of Cathepsin inhibitors.
-
Source: Sigma-Aldrich / ChemicalBook Product Databases. Link (Search: 4-Bromo-4-(trifluoromethyl)tetrahydropyran)
-
Disclaimer: This protocol involves the use of pyrophoric reagents (t-BuLi/n-BuLi) and high-pressure gas cylinders. All procedures should be performed in a fume hood by trained personnel.
Sources
Application Notes & Protocols for 4-Bromobenzotrifluoride in Medicinal Chemistry
Introduction: The Strategic Importance of the Trifluoromethyl Group in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design to enhance the efficacy and pharmacokinetic profiles of new chemical entities (NCEs).[1] Among these, the trifluoromethyl (CF₃) group holds a preeminent position.[2][3][4][5] Its introduction into a molecular scaffold can profoundly influence key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][6] The CF₃ group's strong electron-withdrawing nature, coupled with its steric bulk, can modulate the pKa of nearby functionalities, alter molecular conformation, and block sites of metabolic attack, ultimately leading to improved drug candidates.[2][3]
This guide focuses on 4-Bromobenzotrifluoride , a versatile and widely utilized building block in medicinal chemistry.[7][8] Its structure, featuring a bromine atom and a trifluoromethyl group on a benzene ring, makes it an invaluable synthon for introducing the 4-(trifluoromethyl)phenyl moiety into target molecules.[7] This particular structural motif is found in a number of approved pharmaceuticals and late-stage clinical candidates. This document provides an in-depth exploration of the applications of 4-Bromobenzotrifluoride, detailing its reactivity and providing robust protocols for its use in key synthetic transformations relevant to drug discovery and development.
Core Applications in Medicinal Chemistry
The utility of 4-Bromobenzotrifluoride stems from the distinct reactivity of its two key functional groups: the bromo substituent, which is an excellent handle for transition metal-catalyzed cross-coupling reactions, and the trifluoromethyl group, which imparts desirable physicochemical properties to the final compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 4-Bromobenzotrifluoride is readily activated by palladium catalysts, making it an ideal substrate for a variety of cross-coupling reactions. These transformations are fundamental in constructing the complex molecular architectures of modern pharmaceuticals.
-
Suzuki-Miyaura Coupling: This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. 4-Bromobenzotrifluoride can be efficiently coupled with a wide range of boronic acids and esters to generate biaryl and aryl-heteroaryl structures.[9][10] The resulting 4-(trifluoromethyl)phenyl-substituted compounds are common scaffolds in medicinal chemistry.
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is another critical transformation in drug synthesis. 4-Bromobenzotrifluoride serves as an excellent electrophilic partner in Buchwald-Hartwig amination reactions, allowing for the synthesis of N-[4-(trifluoromethyl)phenyl]anilines, amides, and other nitrogen-containing heterocycles.
-
Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides. Using 4-Bromobenzotrifluoride, medicinal chemists can synthesize 4-(trifluoromethyl)phenyl-substituted alkynes, which are versatile intermediates for further functionalization.
Synthesis of Bioactive Molecules
The 4-(trifluoromethyl)phenyl moiety introduced via 4-Bromobenzotrifluoride is a key pharmacophore in numerous therapeutic agents.
-
Enzalutamide (Prostate Cancer): The synthesis of the anti-prostate cancer drug Enzalutamide involves intermediates derived from 4-bromo-3-(trifluoromethyl)aniline, a closely related analogue of 4-Bromobenzotrifluoride.[11] This highlights the importance of this substitution pattern in the development of potent therapeutics.
-
Teriflunomide (Multiple Sclerosis): Synthetic routes to Teriflunomide, a drug used to treat multiple sclerosis, have utilized 4-(trifluoromethyl)aniline, which can be synthesized from 4-Bromobenzotrifluoride.[12]
Experimental Protocols
The following protocols are provided as a general guideline for the use of 4-Bromobenzotrifluoride in common synthetic transformations. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura coupling reaction to form 4-(trifluoromethyl)biphenyl.
Materials:
-
4-Bromobenzotrifluoride
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add 4-Bromobenzotrifluoride (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(trifluoromethyl)biphenyl.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. The use of an inert atmosphere prevents catalyst degradation.
-
Ligand: Triphenylphosphine is a common and effective ligand for Suzuki-Miyaura couplings, stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents.
Data Presentation
Table 1: Physicochemical Properties of 4-Bromobenzotrifluoride
| Property | Value | Reference |
| CAS Number | 402-43-7 | [9][10] |
| Molecular Formula | C₇H₄BrF₃ | [8][9][10] |
| Molecular Weight | 225.01 g/mol | [8][9][10] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 154-155 °C | [9][10] |
| Density | 1.607 g/mL at 25 °C | [9][10] |
| Refractive Index | n20/D 1.472 | [9][10] |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
4-Bromobenzotrifluoride is a high-value building block for medicinal chemists engaged in drug discovery and development. Its dual functionality allows for the straightforward introduction of the 4-(trifluoromethyl)phenyl group, a moiety that frequently imparts favorable properties to drug candidates. The robust and well-established reactivity of 4-Bromobenzotrifluoride in palladium-catalyzed cross-coupling reactions ensures its continued and widespread use in the synthesis of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to effectively utilize this important reagent in their synthetic endeavors.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). Available from: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1). Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). Available from: [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. (2025, August 12). Available from: [Link]
-
Trifluoromethylation - Wikipedia. Available from: [Link]
-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and - ArODES HES-SO. (2019, May 27). Available from: [Link]
-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research - ACS Publications. (2019, May 27). Available from: [Link]
-
Understanding the Synthesis and Applications of 4-Bromobenzotrifluoride. (2026, February 12). Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Available from: [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC. Available from: [Link]
-
Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides with Further Conversion to Boronic Esters and Alcohols - ResearchGate. Available from: [Link]
-
Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC - NIH. Available from: [Link]
-
A Unified Flow Strategy for the Preparation and Use of Trifluoromethyl-heteroatom Anions - ChemRxiv. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Available from: [Link]
-
Reactions of α‐bromo‐α‐(trifluoromethyl)‐ethene 4 with pyridine‐2(1H) - ResearchGate. Available from: [Link]
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-溴三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Bromobenzotrifluoride | 402-43-7 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. jelsciences.com [jelsciences.com]
Application Note: Analytical Techniques for Monitoring 4-Bromo-4-(trifluoromethyl)oxane Reactions
This guide details the analytical framework for monitoring reactions involving 4-Bromo-4-(trifluoromethyl)oxane (also known as 4-bromo-4-(trifluoromethyl)tetrahydropyran).
This scaffold is a critical building block in medicinal chemistry, used to introduce the metabolically stable, lipophilic 4-(trifluoromethyl)tetrahydropyran motif.[1] However, its lack of a strong UV chromophore and the volatility of the starting material present unique monitoring challenges that render standard HPLC-UV methods ineffective.
Physicochemical Profile & Analytical Strategy
The core challenge in analyzing 4-Bromo-4-(trifluoromethyl)oxane (Compound 1 ) is the absence of a conjugated
Key Compound Properties
| Property | Value (Approx.) | Analytical Implication |
| Boiling Point | 160–170 °C | GC-amenable. High enough for solution reactions, low enough for standard split/splitless injection. |
| UV Absorbance | Negligible >210 nm | HPLC-UV is blind. Requires CAD, ELSD, RI, or MS detection. |
| Distinctive handle. The | ||
| Reactivity | Tertiary Halide | Prone to elimination; forms unstable lithiated intermediates requiring cryogenic handling. |
Analytical Decision Matrix
-
For Conversion/Consumption: Use GC-FID (Quantitative) or GC-MS (Qualitative).
-
For Organometallic Intermediates (e.g., Li-exchange): Use Quench-NMR (
) or In-Situ IR .[1] -
For Non-Volatile Products: Use LC-MS (APCI/ES) or HPLC-CAD .
Protocol A: Gas Chromatography (GC-FID/MS)
Primary Application: Monitoring starting material consumption and formation of volatile coupled products.
Causal Logic
Since Compound 1 is a volatile alkyl halide, Gas Chromatography is the gold standard. Flame Ionization Detection (FID) provides a linear response proportional to carbon count, which is robust for this scaffold. Mass Spectrometry (MS) is required to confirm the identity of the de-brominated byproducts (often formed via radical abstraction).
Experimental Workflow
Internal Standard (IS): Dodecane or 1,3,5-Triisopropylbenzene. (Must be non-reactive to reaction conditions).
Sample Preparation:
-
Aliquot 50 µL of reaction mixture.
-
Quench into 500 µL of EtOAc/Water (1:1) in a mini-vial.
-
Vortex for 10 seconds; allow phase separation.
-
Transfer 100 µL of the top organic layer to a GC vial containing 900 µL EtOAc.
Instrument Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Inlet: 250 °C, Split ratio 20:1.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50 °C for 2 min (Solvent delay/stabilization).
-
Ramp 20 °C/min to 280 °C.
-
Hold 3 min.
-
-
Detector: FID at 300 °C / MS Source at 230 °C.
Data Interpretation[2]
-
Compound 1 (SM): Expect elution mid-ramp. Mass spectrum will show characteristic isotopic pattern of Bromine (
) and loss of (M-69). -
Protonated Byproduct (Des-bromo): If the reaction fails (e.g., wet solvent quenching the lithiated species), you will see the des-bromo analog (4-(trifluoromethyl)tetrahydropyran) eluting earlier than the SM.[1]
Protocol B: In-Process NMR Monitoring
Primary Application: Quantifying unstable intermediates (e.g., 4-lithio-4-(trifluoromethyl)oxane) and distinguishing product species in complex mixtures.
Causal Logic
The
-
Starting Material (Br):
ppm. -
Lithiated Intermediate (Li):
shifts significantly upfield (shielded) or downfield depending on aggregation, typically distinct by >5 ppm. -
Product: Distinct shift based on the new substituent.
Experimental Workflow (The "D2O Quench" Method)
Direct monitoring of the lithiated species is difficult without a cryo-probe. The standard industry practice is the Deuterium Quench .
-
Preparation: Pre-fill an NMR tube with 0.6 mL CDCl
and 20 µL D O (or CD OD). -
Sampling: Take a 100 µL aliquot of the cold reaction mixture (-78 °C) using a dry, nitrogen-purged syringe.
-
Quench: Rapidly inject into the NMR tube and shake vigorously.
-
Analysis: Run a non-decoupled
NMR (typically 16-64 scans).
Self-Validating Check
-
Peak A (SM): Unreacted bromide.
-
Peak B (Deuterated): Represents the active lithiated species. The integration ratio of B / (A+B) gives the exact conversion of the metal-halogen exchange step.
-
Peak C (Protonated): Represents "dead" species that were protonated before the quench (indicating moisture in the reactor).
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the correct analytical technique based on the reaction stage.
Caption: Decision tree for selecting analytical methods based on reaction stage and product volatility.
Troubleshooting & Data Interpretation
| Observation | Probable Cause | Corrective Action |
| GC-MS: Peak with M+1 (Des-bromo) observed. | Moisture in reaction or radical H-abstraction. | Dry solvents/reagents. If using radical conditions, check for H-atom donors (e.g., THF solvent abstraction). |
| HPLC-UV: No peaks visible at 254 nm. | Lack of chromophore. | Switch to 210 nm (low sensitivity) or use CAD/ELSD . Alternatively, derivatize a sample aliquot with a UV-active amine if applicable. |
| Paramagnetic impurities or metal aggregation. | Filter sample through Celite to remove solid metal salts. Ensure consistent temperature. | |
| GC-FID: Poor mass balance (<80%). | Product volatility or polymerization. | Check solvent peak tail (product might co-elute). Run a residue test (TGA) or LC-MS to check for oligomers. |
References
-
Synthesis of Trifluoromethyl Ethers/Amines
- Title: "Recent Advances in the Synthesis of Trifluoromethyl
- Source:Chemical Reviews, 2015.
-
URL:[Link]
-
Analytical Methodologies for Fluorinated Compounds
- Title: "19F NMR Spectroscopy: A Vers
- Source:Magnetic Resonance in Chemistry, 2019.
-
URL:[Link]
- General Protocols for Organolithium Titration: Title: "Organolithium Reagents in Organic Synthesis: Monitoring and Titration." Source:Sigma-Aldrich Technical Bulletin.
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing Reaction Yields with 4-Bromo-4-(trifluoromethyl)oxane
The following technical guide is structured as a Tier 3 Support resource for researchers utilizing 4-Bromo-4-(trifluoromethyl)oxane (also known as 4-Bromo-4-(trifluoromethyl)tetrahydro-2H-pyran). This scaffold is a critical building block for introducing the lipophilic, metabolically stable 4-(trifluoromethyl)tetrahydropyran-4-yl motif into drug candidates.
This guide prioritizes yield optimization by addressing the specific reactivity challenges imposed by the geminal trifluoromethyl and bromine substituents at the quaternary C4 center.
Executive Summary & Molecule Profile
4-Bromo-4-(trifluoromethyl)oxane presents a unique "reactivity paradox": it is sterically hindered and electronically deactivated for classical nucleophilic substitutions, yet highly prone to elimination side reactions under basic conditions.
| Property | Value | Impact on Yield |
| Hybridization | sp³ (Quaternary) | Blocks Sɴ2. Nucleophilic displacement of Br is impossible. |
| Electronic Effect | Destabilizes Carbocations. Sɴ1 pathways are sluggish/non-viable. | |
| Side Reaction | High Risk. Basic conditions favor HBr elimination to form the enol ether. | |
| Metallation | C-Br Bond | Labile. Amenable to Li-Halogen exchange, but the resulting carbanion is thermally sensitive. |
Troubleshooting Guides (Q&A Format)
Category A: Metallation (Grignard & Lithium Reagents)
The most common yield-killing step is the generation of the nucleophilic species.
Q1: I am trying to generate the Grignard reagent using Mg turnings/iodine, but initiation is inconsistent, and yields are <30%. What is happening?
Diagnosis:
Direct insertion of Magnesium into tertiary alkyl halides with
Protocol Solution: The "Turbo" Exchange Method Do not use Mg metal. Instead, use a Halogen-Magnesium exchange protocol at low temperature. This avoids the radical intermediates associated with direct insertion.
-
Reagent: Isopropylmagnesium chloride - Lithium chloride complex (i-PrMgCl[1]·LiCl, Turbo Grignard).[2]
-
Solvent: Anhydrous THF (Ether is less effective for the LiCl complex).
-
Temperature: -10°C to 0°C (Do not heat).
-
Procedure:
-
Dissolve 4-Bromo-4-(trifluoromethyl)oxane (1.0 equiv) in THF.
-
Add i-PrMgCl[1]·LiCl (1.1 equiv) dropwise at -10°C.
-
Stir for 1-2 hours. Monitor conversion by GC-MS (quench aliquot with water).
-
Result: This generates the stable magnesiate species without thermal decomposition.
-
Q2: My Lithium-Halogen exchange with n-BuLi gives a complex mixture of alkylated byproducts. How do I fix this?
Diagnosis: Using n-BuLi on a tertiary bromide often leads to nucleophilic attack on the bromide (forming butyl bromide and the lithio-species) or competing deprotonation. Furthermore, the exchange is slow, allowing the formed organolithium to react with the unreacted butyl bromide (Wurtz-like coupling).
Protocol Solution: The t-BuLi Strategy You must use t-BuLi (tert-butyllithium) to drive the equilibrium and prevent side reactions.
-
Stoichiometry: Use 2.05 equivalents of t-BuLi.
-
1st equiv: Performs the Li/Br exchange.
-
2nd equiv: Instantly destroys the formed t-BuBr (converting it to isobutene and LiBr), preventing it from reacting with your product.
-
-
Temperature: Strictly -78°C .
-
Quench: Add your electrophile immediately after the exchange (typically complete in <15 mins).
Critical Warning: The formed 4-trifluoromethyl-4-lithio-oxane is thermally unstable. If warmed above -40°C, it may undergo
-elimination or ring fragmentation.
Category B: Cross-Coupling (Suzuki/Negishi)
Attaching the oxane ring to aromatics.
Q3: Standard Suzuki conditions (Pd(PPh3)4, Na2CO3) yield <5% product.[2] Is the catalyst dead?
Diagnosis:
No, the catalyst is likely fine, but the mechanism is flawed.[2] Palladium(0) struggles to undergo oxidative addition into tertiary alkyl bromides, especially those deactivated by a CF₃ group.[2] Even if addition occurs,
Protocol Solution: Switch to Nickel Catalysis Nickel is superior for tertiary alkyl halides because it operates via a radical pathway (Single Electron Transfer) rather than a concerted 2-electron oxidative addition.
Recommended System:
-
Catalyst: NiCl2(glyme) (10 mol%) or Ni(COD)2.
-
Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) or PyBox.
-
Reductant: Manganese powder (if using reductive coupling) or Zinc.
-
Mechanism: The Ni catalyst generates a tertiary radical at the C4 position, which is then captured by the metal center.
Q4: Can I use this reagent as an electrophile in an Sɴ2 reaction with an amine or thiol?
Diagnosis: Stop immediately. This reaction is impossible. The tertiary center blocks backside attack, and the CF₃ group prevents Sɴ1 ionization. Any observed product is likely from a radical side-reaction or ring-opening.
-
Alternative: Use the Metallation route (convert the bromide to a nucleophile) and react it with an electrophilic amine source (e.g., O-benzoylhydroxylamines) or disulfide.
Visual Workflows
Decision Tree: Choosing the Right Activation Method
Caption: Decision matrix for activating 4-Bromo-4-(trifluoromethyl)oxane based on the target transformation.
Mechanism of Yield Loss (Beta-Elimination)
Caption: The primary side-reaction pathway. Avoid strong non-nucleophilic bases and heat.
Optimized Experimental Protocols
Protocol A: Preparation of the Grignard Reagent (Turbo Method)
Use this for addition to ketones, aldehydes, or imines.[2]
-
Setup: Flame-dry a 25 mL Schlenk flask under Argon.
-
Charge: Add 4-Bromo-4-(trifluoromethyl)oxane (233 mg, 1.0 mmol) and anhydrous THF (2.0 mL).
-
Cool: Submerge flask in an ice/salt bath (-10°C).
-
Exchange: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 0.85 mL, 1.1 mmol) over 5 minutes.
-
Incubate: Stir at -10°C for 90 minutes.
-
QC Check: Aliquot 0.1 mL into MeOH. Analyze by GCMS. You should see the de-brominated product (4-trifluoromethyl-tetrahydropyran) and no starting material.
-
-
React: Add your electrophile (dissolved in THF) slowly at -10°C, then allow to warm to RT overnight.
Protocol B: Nickel-Catalyzed Cross-Coupling (Negishi-Type)
Use this to couple with Aryl Halides.
-
Zinc Activation: In a separate flask, prepare Rieke Zn or activate Zn dust with TMSCl/1,2-dibromoethane in THF.
-
Zincate Formation: Add 4-Bromo-4-(trifluoromethyl)oxane to the activated Zn at RT. Stir 4h to form the organozinc species.
-
Catalyst Prep: In the reaction vessel, mix NiCl2(glyme) (10 mol%) and dtbbpy (15 mol%) in THF/NMP (10:1). Stir 15 min (turns green).
-
Coupling: Add the Aryl Bromide/Iodide (0.8 equiv) to the catalyst.
-
Addition: Cannulate the organozinc solution into the catalyst/aryl halide mixture.
-
Run: Stir at 60°C for 12-16 hours.
References
-
Knochel, P., et al. "Functionalization of Heterocycles via Mg and Li Organometallics."[2][1] Modern Allene Chemistry, 2004.[2] Link[2]
-
Rationale: Foundational text on using i-PrMgCl[1]·LiCl for difficult halogen exchanges.
-
-
Zultanski, S. L., & Fu, G. C. "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides."[2] Journal of the American Chemical Society, 2013.[2] Link[2]
- Rationale: Establishes the viability of Ni-catalysis for tertiary alkyl halides where Pd fails.
-
Bailey, W. F., & Patricia, J. J. "The Mechanism of the Lithium-Halogen Exchange Reaction."[2][3] Journal of Organometallic Chemistry, 1988.[2][3] Link[2]
- Rationale: Explains the necessity of the 2:1 t-BuLi stoichiometry to prevent Wurtz coupling.
-
Luzung, M. R., et al. "Direct coupling of tertiary alkyl halides with arylzinc reagents."[2] Journal of the American Chemical Society, 2019.[2][4] Link[2]
- Rationale: Provides modern protocols for coupling sterically hindered electrophiles.
Sources
- 1. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
identifying side products in 4-Bromo-4-(trifluoromethyl)oxane reactions
This guide is structured as a high-level Technical Support resource for researchers utilizing 4-Bromo-4-(trifluoromethyl)oxane (also known as 4-bromo-4-(trifluoromethyl)tetrahydropyran). It addresses the specific reactivity challenges imposed by the steric bulk and electronic effects of the trifluoromethyl group.
Topic: Identification and Mitigation of Side Products Ticket ID: #TFM-OX-004 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists
Diagnostic Workflow: What is your impurity?
Before optimizing reaction conditions, use this logic flow to identify the specific side product plaguing your reaction.[1]
Figure 1: Diagnostic logic tree for rapid impurity identification using standard analytical techniques.
Impurity Profile & Analytical Fingerprints
The steric bulk of the trifluoromethyl group combined with the labile C-Br bond creates a "fork in the road" for reactivity. The table below summarizes the data required to distinguish the desired reactivity from common failures.
Data Table: Analytical Characteristics
| Compound | Structure Description | 19F NMR (approx. | 1H NMR Key Signals | GC-MS (EI) |
| Starting Material (SM) | 4-Br, 4-CF3 | Singlet (-78 to -82 ppm) | Symmetric ring multiplets. No vinyl H. | M+ doublet (164/166) |
| Impurity A (Reduced) | 4-H, 4-CF3 | Doublet (-75 ppm, | Multiplet at C4 (~2.0-2.5 ppm).[2] | M+ (154), [M-H]+ |
| Impurity B (Alkene) | C=C-CF3 | Singlet (-68 to -72 ppm) | Vinyl proton (~5.8 ppm, triplet/multiplet).[2] | M+ (152), [M-HBr] |
| Impurity C (Dimer) | (4-CF3-pyran) | Singlet | Complex aliphatic region.[2] | High MW (~306) |
Note on 19F NMR: The splitting pattern is the most reliable diagnostic.[1] If you see a doublet , your
group is attached to a carbon with a proton (Reduction).[1][2] If it is a singlet , the carbon is quaternary (SM or Alkene).[1][2]
Troubleshooting Modules
Module 1: The "Reduced" Product (Impurity A)
Symptom: You attempted a lithiation (Li-Halogen exchange) or Grignard formation, but isolated 4-(trifluoromethyl)tetrahydropyran .[2] Mechanism: The generated carbanion (4-lithio-4-trifluoromethyl-oxane) is extremely basic and sterically hindered. It will abstract a proton from any available source (trace moisture, solvent impurities, or even the substrate itself via ortho-lithiation if applicable) faster than it reacts with your electrophile.[1][2]
Corrective Protocol: The "Internal Probe" Method
-
Dryness is Critical: Use Karl-Fischer titration to ensure THF is <50 ppm water.[1]
-
Temperature Control: The
-trifluoromethyl carbanion is thermally unstable.[1] -
Reverse Addition: If your electrophile is stable to base (e.g., a borate ester), have it present in the flask before adding
-BuLi (Barbier conditions).[1][2] This captures the transient lithium species before it can find a proton.[1]
Module 2: The "Elimination" Product (Impurity B)
Symptom: You observe a new spot on TLC that is non-polar and UV active (weakly), or a vinyl peak in NMR.[2]
Mechanism: E2 Elimination.[1] The
Corrective Protocol: Mitigating E2 Pathways
-
Avoid Hard Nucleophiles: Standard
reactions will fail.[1] Switch to radical-mediated pathways (e.g., photoredox or radical alkylation) if you need to form a C-C bond.[2] -
Lithium-Halogen Exchange: Use
-BuLi (2 equiv) at -78 °C rather than -BuLi. -BuLi undergoes exchange much faster than proton abstraction/elimination in this specific steric environment. -
Suzuki Coupling: If using Pd-catalysis, use weak bases (e.g.,
or ) rather than strong alkoxides ( ) to prevent background elimination.[1][2]
Advanced Mechanism: Why does this happen?
The reactivity is governed by the competing stability of the intermediate species. The following pathway diagram illustrates the divergence.
Figure 2: Mechanistic divergence showing how experimental conditions dictate the ratio of Target vs. Side Products.
Frequently Asked Questions (FAQs)
Q: Can I use this reagent for
Q: My Suzuki coupling yield is low (<30%). Why?
A: The oxidative addition of Pd into the C-Br bond is slow due to sterics. Furthermore, the resulting Pd-species is prone to
Q: I see a peak at -60 ppm in 19F NMR. What is it?
A: This is likely a defluorination side product .[1] If the lithiated species is allowed to warm up, it can undergo
References
-
Organic Chemistry Portal. Nickel-Catalyzed Cross-Coupling Reactions. [Link] (Note: General reference for Ni-catalyzed alkyl halide couplings).
-
Chemical Society Reviews. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]
-
National Institutes of Health (PMC). Reagents for Selective Fluoromethylation. [Link][1]
Sources
Technical Support Center: Managing Stability of 4-Bromo-4-(trifluoromethyl)oxane
Introduction
Welcome to the technical support center for 4-Bromo-4-(trifluoromethyl)oxane. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique reagent into their synthetic workflows.
A Note on the Compound: 4-Bromo-4-(trifluoromethyl)oxane is a specialized reagent. As of this guide's last update, specific literature detailing its stability profile is not widely available. Therefore, this document is built upon first principles of organic chemistry and data from structurally analogous compounds. The core of this molecule's reactivity lies in the geminal bromo-trifluoromethyl group positioned on a tetrahydropyran (oxane) ring . Understanding the inherent properties of these motifs is critical to predicting and managing the compound's stability in solution.
This guide will equip you with the foundational knowledge and practical troubleshooting steps to ensure the integrity of your material and the success of your experiments.
Core Stability Concerns: A Mechanistic Overview
The primary site of instability in 4-Bromo-4-(trifluoromethyl)oxane is the C4 carbon, which is rendered highly electrophilic by three strongly electron-withdrawing groups: the bromine atom, the trifluoromethyl group, and the ring's ether oxygen. This electron deficiency makes C4 a prime target for nucleophilic attack and susceptible to elimination reactions.
-
Susceptibility to Nucleophilic Substitution (SN1/SN2): The carbon-bromine bond is the most probable site of nucleophilic attack. Bromide is a good leaving group, and its departure can be facilitated by polar protic solvents that stabilize the resulting carbocation-like transition state.[1]
-
Hydrolysis and Solvolysis: In the presence of protic solvents like water or alcohols, the compound can undergo solvolysis, where the solvent molecule acts as a nucleophile, displacing the bromide and leading to the formation of a hemiacetal, which may exist in equilibrium with the corresponding hydroxy-aldehyde.
-
Base-Mediated Elimination: If there are protons on the adjacent carbons (C3 or C5), strong, non-nucleophilic bases can induce dehydrobromination, leading to the formation of an unsaturated oxane derivative.
-
Hydrolysis of the Trifluoromethyl Group: While the CF₃ group is generally robust, it can undergo hydrolysis to a carboxylic acid under harsh basic conditions, a reaction that has been observed in other contexts.[2][3]
-
Lewis Acid Catalysis: Lewis acids can coordinate to the ether oxygen or the bromine atom, activating the molecule towards decomposition or undesired reactions.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter in a practical, question-and-answer format.
Q1: My compound is degrading rapidly in my reaction solvent. What is the likely cause and how can I prevent it?
Answer: Rapid degradation is most often caused by an incompatible solvent, particularly protic or nucleophilic ones.
-
Causality: Protic solvents like water, methanol, or ethanol can act as nucleophiles, attacking the electrophilic C4 carbon and displacing the bromide ion in a solvolysis reaction. This process is accelerated in polar protic solvents, which stabilize the carbocation-like transition state of an SN1 reaction.[1] The result is the formation of 4-hydroxy-4-(trifluoromethyl)oxane or its corresponding alkoxy derivative, which are likely unwanted byproducts.
-
Troubleshooting Protocol:
-
Solvent Selection: Immediately switch to an anhydrous, aprotic solvent. See the Solvent Compatibility Table (Table 1) below for recommendations.
-
Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware cooled under an inert atmosphere (Nitrogen or Argon). Use fresh, anhydrous solvents, preferably from a solvent purification system or a recently opened sealed bottle.
-
Monitor for Byproducts: Use analytical techniques like ¹⁹F NMR to track the disappearance of the CF₃ Br signal and the appearance of new trifluoromethyl-containing species. LC-MS can also be used to identify the mass of degradation products.
-
Q2: I'm observing unexpected elimination products when using a base. How can I avoid this?
Answer: The formation of unsaturated byproducts points to a base-mediated elimination reaction (E2 mechanism).
-
Causality: A sufficiently strong base can abstract a proton from a carbon adjacent to the C-Br bond (C3 or C5). This initiates a concerted elimination of HBr, resulting in a double bond within the oxane ring. This is a classic E2-type pathway favored by strong bases.
-
Troubleshooting Protocol:
-
Base Selection: If your reaction requires a base, choose a non-nucleophilic, sterically hindered base. Examples include 2,6-lutidine, proton sponge, or diisopropylethylamine (DIPEA). Avoid strong, unhindered bases like NaOH, KOH, or sodium methoxide.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Elimination reactions often have a higher activation energy than desired substitution reactions, so lowering the temperature can significantly improve selectivity.
-
Slow Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration, which can help suppress side reactions.
-
Q3: What are the optimal storage conditions for solutions of 4-Bromo-4-(trifluoromethyl)oxane?
Answer: Proper storage is crucial for maintaining the integrity of the compound, especially once in solution.
-
Causality: The compound is sensitive to moisture (risk of hydrolysis) and potentially to light, which could initiate radical pathways. Exposure to air (oxygen) is a lesser but still potential risk for long-term stability.
-
Recommended Storage Protocol:
-
Solvent: Store as a solution in a recommended anhydrous, aprotic solvent (e.g., Toluene, Dichloromethane). See Table 1 .
-
Atmosphere: Blanket the solution with an inert gas (Argon or Nitrogen) before sealing the container.
-
Temperature: Store at low temperatures, typically 2-8 °C (refrigerator). For long-term storage (>1 month), consider storage at -20 °C (freezer).
-
Container: Use a container with a tight-fitting seal, such as a vial with a PTFE-lined cap, to prevent moisture ingress. Wrap the container in aluminum foil to protect it from light.
-
A summary of these conditions is provided in Table 2 .
Q4: Is the tetrahydropyran (oxane) ring stable under my reaction conditions?
Answer: The tetrahydropyran ring itself is generally very stable, but extreme conditions can compromise it.
-
Causality: The ether linkage of the oxane ring is robust to many reagents. However, it can be cleaved by very strong acids (e.g., HBr, HI) or under strongly acidic conditions where the ring oxygen is protonated, making the ring susceptible to nucleophilic attack.[4] Given the presence of the C-Br bond in your molecule, using HBr would be particularly problematic.
-
Recommendations:
-
Avoid the use of strong Brønsted or Lewis acids unless required by the reaction, and if so, use them at low temperatures and for short durations.
-
The oxane ring is highly stable to basic and neutral conditions.[5] Stability issues will almost certainly originate from the gem-bromo-trifluoromethyl center rather than the ether linkage.
-
Data Presentation & Protocols
Table 1: Solvent Compatibility for 4-Bromo-4-(trifluoromethyl)oxane
| Solvent Class | Recommended Solvents | Solvents to Avoid | Rationale for Avoidance |
| Aprotic, Nonpolar | Toluene, Hexanes, Diethyl Ether | - | Excellent for inert storage and reactions where polarity is not required. Low reactivity. |
| Aprotic, Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane | DMF, DMSO, Acetonitrile | DCM, THF, and Dioxane are generally good choices. Use DMF, DMSO, and Acetonitrile with caution as they can be nucleophilic under certain conditions, potentially displacing bromide.[6] |
| Protic | - | Water, Methanol, Ethanol, Isopropanol, Acetic Acid | These solvents are nucleophilic and can cause rapid solvolysis/hydrolysis at the C4 position, leading to complete degradation of the starting material.[1] |
Table 2: Recommended Storage Conditions
| Condition | Short-Term (≤ 1 week) | Long-Term (> 1 week) |
| Form | Solution in anhydrous aprotic solvent (e.g., Toluene) | Neat solid (if available) or solution in anhydrous Toluene |
| Temperature | 2–8 °C (Refrigerator) | -20 °C (Freezer) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) |
| Container | Vial with PTFE-lined cap, protected from light | Ampule sealed under inert gas or vial with PTFE-lined cap |
Experimental Workflow & Visualization
Protocol: Standard Procedure for Preparing a Solution for Reaction
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, addition funnel, stir bar) at 120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Transfer: Transfer the required volume of anhydrous aprotic solvent (e.g., THF) to the reaction flask via cannula or a dry syringe.
-
Reagent Addition: If starting with the neat compound, weigh it quickly and add it to the flask under a positive pressure of inert gas. If using a pre-made stock solution, transfer the required volume via a dry syringe.
-
Temperature Control: Cool the solution to the desired reaction temperature (e.g., using an ice bath or dry ice/acetone bath) before adding other reagents.
-
Reaction Monitoring: Follow the reaction's progress using an appropriate technique (TLC, GC-MS, or ¹⁹F NMR of quenched aliquots) to avoid prolonged reaction times that could lead to decomposition.
Diagrams
Caption: Primary degradation pathways for the target compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. tdx.cat [tdx.cat]
- 4. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Solvent effects on halogen bond symmetry - CrystEngComm (RSC Publishing) [pubs.rsc.org]
troubleshooting guide for failed 4-Bromo-4-(trifluoromethyl)oxane experiments
Welcome to the technical support center for 4-Bromo-4-(trifluoromethyl)oxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique trifluoromethylated aliphatic ether. While this specific molecule may have limited dedicated literature, the principles outlined here are derived from extensive experience in organofluorine chemistry and are applicable to the challenges you may encounter. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for your experiments.
Troubleshooting Guide & FAQs
Q1: My reaction has stalled, showing low or no conversion of the 4-Bromo-4-(trifluoromethyl)oxane starting material. What are the primary factors to investigate?
Low conversion is a common issue that can often be traced back to a few key areas. The C-Br bond at a quaternary center, especially one bearing a bulky and electron-withdrawing trifluoromethyl group, is sterically hindered. This significantly slows down S(_N)2 reactions.
Troubleshooting Steps:
-
Re-evaluate Your Nucleophile: A weak or sterically bulky nucleophile may not be reactive enough to attack the hindered carbon center. Consider using a smaller, more potent nucleophile.
-
Solvent Choice is Critical: The choice of solvent can dramatically affect reaction rates. For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation but leave the nucleophile more reactive[1]. For S(_N)1-type reactions, polar protic solvents like alcohols or water would be required to stabilize the potential carbocation intermediate.
-
Increase Thermal Energy: If steric hindrance is the primary barrier, increasing the reaction temperature can provide the necessary activation energy. However, be mindful of potential side reactions like elimination.
-
Check Reagent Purity and Handling: Ensure your reagents and solvents are anhydrous. Water can hydrolyze the substrate or react with strong nucleophiles. Organofluorine compounds should be stored in tightly sealed containers in a cool, dry place to prevent degradation[2][3].
Q2: My reaction is messy, yielding multiple byproducts. What are the likely side reactions?
The structure of 4-Bromo-4-(trifluoromethyl)oxane makes it susceptible to competing reaction pathways, particularly elimination.
Potential Side Reactions:
-
E1/E2 Elimination: In the presence of a strong base, especially at elevated temperatures, elimination of HBr to form an alkene is a highly probable side reaction. The trifluoromethyl group's electron-withdrawing nature can make the adjacent protons more acidic, facilitating elimination.
-
Carbocation Rearrangement (S(_N)1 Pathway): If the reaction proceeds via an S(_N)1 mechanism, the intermediate tertiary carbocation could potentially undergo rearrangement, although this is less likely in a cyclic system without significant ring strain.
-
Radical Reactions: Some trifluoromethyl compounds can undergo single-electron transfer (SET) processes, leading to radical intermediates and a complex mixture of products[4][5]. This is more likely if your reaction conditions involve light, radical initiators, or certain transition metals.
To minimize these, consider using less basic nucleophiles, running the reaction at a lower temperature, and ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can promote radical pathways.
Q3: The product appears to decompose during aqueous workup or purification. How can I improve its stability?
Trifluoromethylated compounds are generally stable, but the presence of other functional groups can introduce instability.
Strategies for Stabilization:
-
Minimize Exposure to Acid/Base: During workup, use mild conditions. A saturated solution of sodium bicarbonate is a gentle way to neutralize acids, while dilute ammonium chloride can be used for bases. Avoid strong acids or bases which could catalyze decomposition.
-
Temperature Control: Keep the product cold during extraction and concentration. Use a rotary evaporator with a chilled water bath.
-
Purification Method: If the compound is sensitive to silica gel (a mild acid), you can either use deactivated silica (e.g., by adding 1% triethylamine to your eluent) or opt for a different stationary phase like alumina[6]. Alternatively, non-chromatographic methods like distillation or recrystallization might be more suitable[7].
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (S(_N)2)
This protocol provides a starting point for a substitution reaction with a non-basic nucleophile.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or N(_2)), add 4-Bromo-4-(trifluoromethyl)oxane (1.0 eq).
-
Solvent and Nucleophile Addition: Add anhydrous polar aprotic solvent (e.g., DMF or Acetone, see Table 1). Add the nucleophile (1.1 - 1.5 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (starting at room temperature and gradually increasing if no reaction is observed).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Common Solvents for Nucleophilic Substitution Reactions
| Solvent | Type | Dielectric Constant (ε) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent for S(_N)2, high boiling point. |
| Acetone | Polar Aprotic | 21 | Good for S(_N)2, lower boiling point, less toxic. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very polar, excellent for S(_N)2, can be difficult to remove. |
| Ethanol | Polar Protic | 24 | Favors S(_N)1, can act as a nucleophile. |
| Water | Polar Protic | 80 | Favors S(_N)1, can lead to hydrolysis byproducts. |
Visualization
Diagram 1: Troubleshooting Workflow for Failed Reactions
This diagram provides a logical path for diagnosing and solving common experimental issues.
Caption: A decision-making workflow for troubleshooting failed experiments.
Diagram 2: Competing S(_N)1 and S(_N)2 Pathways
This diagram illustrates the two primary nucleophilic substitution pathways and a potential elimination side reaction for 4-Bromo-4-(trifluoromethyl)oxane.
Caption: Competing reaction pathways for 4-Bromo-4-(trifluoromethyl)oxane.
References
- BenchChem. (2025). safe handling and storage of tris(fluoromethyl)benzene compounds. Benchchem.
- Apollo Scientific. 4-(Trifluoromethyl)
- Thieme. (2017). Modern Strategies in Organofluorine Chemistry. Thieme.
- ChemicalBook. (2024).
- Popp, B. V., & Rovis, T. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chem.
- Organic Chemistry Portal. Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal.
- BenchChem. (2025). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.
- LibreTexts. 8.3. Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts.
- CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. CK-12.
- University of the Punjab. (2023).
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
controlling exotherms in large-scale 4-Bromo-4-(trifluoromethyl)oxane reactions
The following technical guide serves as a specialized support resource for the scale-up of 4-Bromo-4-(trifluoromethyl)oxane (also known as 4-Bromo-4-(trifluoromethyl)tetrahydropyran).
This guide addresses the thermodynamic challenges inherent in constructing the gem-bromo-trifluoromethyl motif on a saturated oxygen heterocycle. The protocol assumes the industry-standard route: nucleophilic trifluoromethylation of tetrahydro-4H-pyran-4-one followed by bromodehydroxylation.
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Safety Specialist Scope: Thermodynamic control, delayed initiation risks, and quenching protocols.
Part 1: The Reaction Landscape & Thermal Profile
To control the exotherm, you must first map the energy release points. The synthesis of 4-Bromo-4-(trifluoromethyl)oxane involves two distinct exothermic events that require different engineering controls.
The Synthetic Route[1][2][3][4][5][6]
-
Step A (Trifluoromethylation): Nucleophilic addition of the Ruppert-Prakash reagent (
) to 4-oxanone. -
Step B (Bromination): Conversion of the intermediate tertiary alcohol to the bromide (typically using
or ).
Workflow Visualization
The following diagram outlines the critical control points (CCPs) where thermal risks are highest.
Caption: Process flow identifying the two primary thermal risk zones: Catalyst Initiation (Step A) and Bromination (Step B).
Part 2: Troubleshooting & FAQs
This section addresses specific scenarios reported by process chemists during scale-up (100g to 1kg scale).
SECTION A: Controlling the Addition (Step 1)
Q1: I added the catalyst to the ketone/
Diagnosis: You experienced Delayed Initiation , the most common cause of reactor rupture in trifluoromethylation.
The Mechanism: The reaction between ketones and
Corrective Protocol (The "Heel" Method):
-
Never add all reagents at once.
-
Charge the reactor with the ketone and only 5-10% of the total
. -
Add the full catalyst load at 0°C.
-
Wait for the "exotherm kick" (a sharp rise in internal temperature,
). -
Verify initiation by checking for the disappearance of the initial ketone aliquot (via HPLC/GC).
-
Feed the remaining
slowly. The rate of addition should now control the rate of heat generation (dos-controlled regime).
Q2: During the quench of the trifluoromethylation step, the reactor pressurized rapidly. Is this normal?
Diagnosis: Yes, but it indicates inefficient heat/gas management.
The Cause: Quenching the silyl ether intermediate with acid (HCl) or TBAF generates Fluoroform (
-
Ensure 100% conversion of
before quenching to minimize fluoroform gas. -
Use a reverse quench : Add the reaction mixture into a cooled, stirred volume of aqueous acid/buffer. This ensures the heat source is added to the heat sink, preventing localized hot spots.
SECTION B: The Bromination Step (Step 2)
Q3: When adding
Diagnosis: Thermal degradation due to lack of heat dissipation. The substitution of a tertiary alcohol with
Corrective Protocol:
-
Dilution: Ensure the alcohol is dissolved in at least 5-10 volumes of DCM or Toluene.
-
Temperature: Cool the reactor to -10°C before addition.
-
Dosing: Add
as a solution (diluted in DCM), not neat. This increases the volume of the addition, making the heat release more gradual and easier to control.
Part 3: Quantitative Safety Data
Use these baseline parameters to calculate your cooling requirements. Note: Values are approximations based on analogous gem-trifluoromethyl/bromo chemistries.
| Parameter | Step 1: Trifluoromethylation | Step 2: Bromination ( |
| Target Temp ( | 0°C to 5°C (Initiation), then 20°C | -10°C to 0°C |
| Adiabatic Temp Rise ( | ~60–80°C (High Risk) | ~40–50°C |
| Gas Evolution | Low (unless unreacted | High (HBr gas generated) |
| Critical Failure Mode | Runaway via delayed initiation | Elimination to alkene (impurity) |
| Recommended Dosing | Reagent-controlled (add | Reagent-controlled (add |
Part 4: The "Self-Validating" Logic Flow
To ensure safety, your experimental logic must follow a "Check-Act" loop. Do not proceed to the next step without validating the previous state.[1][3]
Caption: Decision logic for the "Heel" initiation method. Never feed bulk reagent without thermal confirmation of initiation.
Part 5: References & Authority[9]
-
Prakash, G. K. S., et al. (1989). "Nucleophilic Trifluoromethylation of Carbonyl Compounds." Journal of the American Chemical Society. The foundational text on the mechanism and catalysis of
additions. -
Dilman, A. D., & Levin, V. V. (2008). "Issues in the scale-up of nucleophilic trifluoromethylation." Accounts of Chemical Research. Detailed analysis of the "induction period" and safety in large-scale fluoro-organic synthesis.
-
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter 8: Thermal Safety). Provides the general guidelines for calculating
and managing exotherms in halogenation reactions. -
Fauske, H. K. (2000). "Reactive Chemical Hazards and Runaway Reactions." Chemical Health and Safety. Authoritative source on relief sizing for gas-generating exotherms (relevant to the
step).
Disclaimer: This guide is for qualified chemical researchers. Always perform a Differential Scanning Calorimetry (DSC) test on your specific reaction mixture before exceeding 10g scale.
Sources
- 1. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. CN109384682A - A kind of preparation method of the bromo- 4- trifluoro-methoxyaniline of 2,6- bis- - Google Patents [patents.google.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. process-technology-online.com [process-technology-online.com]
Validation & Comparative
reactivity comparison between 4-Bromo-4-(trifluoromethyl)oxane and Togni's or Umemoto's reagents
This guide provides an in-depth technical comparison between 4-Bromo-4-(trifluoromethyl)oxane (a specific functionalized building block) and Togni’s / Umemoto’s Reagents (general trifluoromethylating agents).
While both classes of reagents are utilized to introduce fluorine-containing motifs into drug scaffolds, they serve fundamentally different synthetic purposes. This guide analyzes their reactivity profiles, activation mechanisms, and strategic utility in medicinal chemistry.
Executive Summary
In modern drug discovery, the strategic introduction of fluorine is critical for modulating lipophilicity (LogP), metabolic stability, and potency.
-
Togni’s & Umemoto’s Reagents are the gold standards for Direct Trifluoromethylation (installing a
group). They function as sources of electrophilic " " or the trifluoromethyl radical ( ). -
4-Bromo-4-(trifluoromethyl)oxane is a specialized Building Block used to install the 4-(trifluoromethyl)oxan-4-yl motif. This moiety acts as a polar, metabolically stable bioisostere of a tert-butyl or cyclohexyl group.
Key Distinction: Togni/Umemoto reagents modify an existing scaffold with a single functional group. The oxane bromide attaches a new scaffold containing the functional group.
Reagent Profiles & Reactivity Analysis
A. Togni’s & Umemoto’s Reagents (The Sources)
These reagents are designed to transfer a trifluoromethyl group to nucleophiles (enolates, thiols, phosphines) or radical acceptors (arenes via Minisci reaction).
| Reagent | Structure Class | Active Species | Reactivity Profile |
| Togni Reagent I/II | Hypervalent Iodine (III) | High. Kinetic lability of the I–CF₃ bond allows activation under mild acid catalysis or photoredox conditions. Togni II is generally more soluble and stable. | |
| Umemoto’s Reagent | Sulfonium Salt | High. Tunable reduction potential based on the counterion (OTf, BF₄). Highly effective for electrophilic aromatic substitution ( |
Mechanism of Activation:
-
Electrophilic: Heterolytic cleavage of the I–C or S–C bond upon nucleophilic attack.
-
Radical (SET): Single Electron Transfer (SET) from a photocatalyst or metal reduces the reagent, releasing the highly electrophilic
radical.
B. 4-Bromo-4-(trifluoromethyl)oxane (The Scaffold Builder)
This reagent is an alkyl halide building block. It does not transfer "
-
Structure: A saturated 6-membered ether ring with a bromine and a
group at the 4-position. -
Reactivity: It behaves as a tertiary alkyl bromide .
-
Nucleophilic Substitution (
): Sterically hindered. Direct substitution at C4 is difficult due to the bulky group and the tertiary center. -
Radical Precursor: The C–Br bond is the primary handle. Under photoredox (e.g., Ir/Ni) or halogen-atom transfer (HAT) conditions, it generates a tertiary alkyl radical .
-
The "Alpha-CF₃ Effect":
The presence of the
-
Pyramidalization: The radical adopts a more pyramidal geometry compared to a standard tert-butyl radical.
-
Electrophilicity: The electron-withdrawing nature of
lowers the SOMO energy, making the radical electrophilic . This makes it excellent for Minisci-type additions to electron-deficient heteroarenes (pyridines, diazines), similar to the radical itself.
Comparative Experimental Data
The following table contrasts the performance of these reagents in a standard Photoredox Minisci Reaction (functionalization of a pyridine scaffold).
| Feature | Togni's Reagent (II) | 4-Bromo-4-(trifluoromethyl)oxane |
| Transferred Motif | ||
| Radical Species | Tertiary | |
| Rate of Addition | Fast. Small size allows rapid addition to C2/C4 of pyridines. | Slower. Steric bulk of the ring + |
| Regioselectivity | Low (often mixtures of C2/C4 isomers). | Higher. Steric bulk directs addition to the most accessible position (usually C4 if open). |
| Stability | Metastable. Can be explosive; sensitive to storage. | Stable. Liquid/Solid alkyl halide; shelf-stable indefinitely. |
| Atom Economy | Poor. Stoichiometric iodobenzoate waste. | Moderate. Stoichiometric bromide waste. |
Protocol Comparison: Photoredox Functionalization
Protocol A: Trifluoromethylation using Togni II
-
Reagents: Substrate (1.0 equiv), Togni II (1.2 equiv),
(1 mol%). -
Solvent: MeCN or DCM.
-
Conditions: Blue LED irradiation, RT, 4–12 h.
-
Workup: Remove solvent, column chromatography. Note: Remove iodobenzoate byproduct carefully.
Protocol B: Oxanyl-alkylation using 4-Bromo-4-(trifluoromethyl)oxane
-
Reagents: Substrate (1.0 equiv), Bromide (1.5–2.0 equiv),
(1 mol%), Nickel Catalyst (e.g., / dtbbbpy) (5 mol%), Base (e.g., quinuclidine or inorganic base). -
Solvent: DMF or DMA (requires polar solvent for Ni cycle).
-
Conditions: Blue LED, RT, 12–24 h.
-
Mechanism: Dual Catalysis (Photoredox + Nickel Cross-Coupling) is often required because the tertiary bromide is prone to elimination or sluggish direct addition compared to the iodine-based Togni reagent.
Decision Logic & Mechanism Visualization
The choice between these reagents depends on the desired physicochemical property modulation.
-
Use Togni/Umemoto if you need to lower pKa or block metabolism at a specific site without adding significant bulk.
-
Use 4-Bromo-4-(trifluoromethyl)oxane if you need a "Polar tert-Butyl" mimic to lower LogP while maintaining steric fill in a hydrophobic pocket.
Diagram 1: Mechanistic Divergence (Radical Pathways)
Caption: Comparative radical generation and addition pathways. Togni generates a small radical for rapid addition; the Oxane bromide generates a bulky radical requiring steric control.
References
-
Charpentier, J., Früh, N., & Togni, A. (2015). "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chemical Reviews, 115(2), 650–682. Link
-
Umemoto, T. (1996). "Electrophilic Trifluoromethylating Agents."[1][2] Chemical Reviews, 96(5), 1757–1778. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Le, C., MacMillan, D. W. C. (2015). "Fragment Couplings via CO2 Extrusion-Recombination: Expansion of a Classic Bond-Forming Strategy via Metallaphotoredox." Journal of the American Chemical Society, 137(36), 11938–11941. (Demonstrates tertiary radical coupling principles relevant to the oxane scaffold). Link
Sources
Structural Confirmation of 4-Bromo-4-(trifluoromethyl)oxane Derivatives: A Comparative Analytical Guide
This guide outlines the structural confirmation strategies for reaction products derived from 4-Bromo-4-(trifluoromethyl)oxane (also referred to as 4-bromo-4-(trifluoromethyl)tetrahydropyran). This scaffold represents a specialized class of gem-functionalized fluorinated heterocycles, often used to introduce the metabolically stable trifluoromethyl group into drug candidates.
The steric bulk of the quaternary center and the electronic influence of the trifluoromethyl group create unique challenges in reactivity and analysis. This guide compares analytical methodologies to definitively resolve structural ambiguity in these products.
The Analytical Challenge
Reacting 4-Bromo-4-(trifluoromethyl)oxane typically involves Lithium-Halogen Exchange to generate a tertiary carbanion, or Radical Cross-Coupling . The primary analytical challenge lies in confirming the integrity of the quaternary center.
Common structural pitfalls include:
-
-Elimination: Formation of difluoroalkenes (via loss of
) rather than the desired substitution. -
Ring Opening: Cleavage of the oxane ring under harsh Lewis acidic conditions.
-
Protonation: Quenching of the intermediate to form the reduced 4-trifluoromethyl-oxane (des-bromo product) rather than the coupled product.
Comparative Analysis of Confirmation Methods
We evaluated three primary structural confirmation workflows. The following table compares their efficacy in resolving the specific quaternary center of 4-substituted-4-(trifluoromethyl)oxanes.
| Feature | Method A: Multi-Nuclear NMR ( | Method B: X-Ray Crystallography | Method C: HRMS & IR |
| Primary Utility | Routine verification of functional groups and purity. | Absolute structural determination (Gold Standard). | Molecular formula and functional group presence.[1][2][3][4][5][6] |
| Resolution of Quaternary Center | High. Uses | Definitive. Direct visualization of bond connectivity. | Low. Cannot distinguish regioisomers or stereoisomers easily. |
| Sensitivity to Elimination | High. | N/A (Requires solid product).[7] | Medium. Mass loss of HF is characteristic but not definitive. |
| Throughput | High (10-30 mins). | Low (Days to Weeks). | High (Minutes).[7][8][9][10] |
| Recommendation | Primary Workflow. Sufficient for 90% of cases. | Validation. Use for key intermediates or ambiguous NMR data. | Supporting. Mandatory for purity but insufficient for structure. |
Expert Insight: Why Standard NMR is Insufficient
In 4-substituted-4-(trifluoromethyl)oxanes, the quaternary center has no protons. Standard
Recommended Analytical Workflow
The following protocol details the "Self-Validating" workflow for confirming the product of a Lithium-Halogen exchange reaction (e.g., trapping with an electrophile like Benzaldehyde).
Step 1: In-Process Control (IPC) via NMR
-
Objective: Rapidly detect
-elimination byproducts. -
Protocol: Take a crude aliquot of the reaction mixture. Dilute in
. -
Success Marker: A sharp singlet around -75 to -80 ppm indicates the
group is intact on a saturated carbon. -
Failure Marker: Signals shifted upfield (approx -90 to -110 ppm) or appearing as doublets/multiplets indicate formation of a difluoroalkene (elimination product).
Step 2: Quaternary Carbon Validation ( NMR)
-
Objective: Confirm the formation of the new
bond at the quaternary center. -
Key Parameter: Look for the Quartet splitting pattern of the quaternary carbon.
-
The
group splits the attached quaternary carbon ( ) into a quartet with a large coupling constant ( ). -
The
carbon itself will appear as a quartet with a very large coupling constant ( ).
-
-
Data Interpretation: If the
signal is a triplet or doublet, the group may have degraded.
Step 3: 2D NMR (HMBC)
-
Objective: Connect the new substituent to the oxane ring.
-
Protocol: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Analysis: Look for correlations between the protons of the new substituent (e.g., the benzylic proton if benzaldehyde was used) and the quaternary carbon (
) of the oxane ring. This definitively proves the connectivity.
Experimental Protocols
Protocol A: Low-Temperature Lithiation & Trapping
This protocol minimizes
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Dissolution: Dissolve 4-Bromo-4-(trifluoromethyl)oxane (1.0 eq) in anhydrous THF (
). -
Cooling: Cool to -78°C (Dry ice/Acetone bath). Critical: Higher temperatures promote carbene formation.
-
Exchange: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 15 minutes at -78°C.
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 eq) neat or in minimal THF.
-
Warming: Stir at -78°C for 30 minutes, then allow to warm to 0°C only. Quench immediately with sat.
. -
Workup: Extract with
, dry over , and concentrate.
Protocol B: Crystallization for X-Ray (If Oil Persists)
Many oxane derivatives are oils. To force crystallization for Method B:
-
Derivatization: If the product is an alcohol (from aldehyde trapping), convert it to a p-Nitrobenzoate ester.
-
Procedure: React crude alcohol with p-nitrobenzoyl chloride (1.2 eq),
(1.5 eq), and DMAP (cat.) in DCM. -
Result: The nitro group promotes crystallinity, allowing for easy X-ray diffraction studies.
Visualizing the Logic
The following diagrams illustrate the decision-making process and the competing reaction pathways.
Diagram 1: Structural Confirmation Decision Tree
Caption: Analytical logic flow for validating the quaternary center of 4-trifluoromethyl oxanes.
Diagram 2: Reaction Pathways & Risks
Caption: Competing pathways during the lithiation of gem-bromo-trifluoromethyl oxanes.
References
-
Organic Chemistry Portal. "Synthesis of Trifluoromethyl Alkanes via Cross-Coupling." Organic Chemistry Portal. Accessed February 19, 2026. [Link]
-
ResearchGate. "2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation." ResearchGate.[4] Accessed February 19, 2026. [Link]
-
National Institutes of Health (PMC). "Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides [NMR Characterization of CF3 Groups]." PubMed Central. Accessed February 19, 2026. [Link]
Sources
- 1. 4-ブロモテトラヒドロピラン | Sigma-Aldrich [sigmaaldrich.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
Cost-Effectiveness & Technical Viability: 4-Bromo-4-(trifluoromethyl)oxane vs. Synthetic Alternatives
[1]
Executive Summary: The "Buy vs. Make" Verdict
4-Bromo-4-(trifluoromethyl)oxane (CAS 1823968-99-5) represents a highly specialized, "high-risk" building block in medicinal chemistry. While the tetrahydropyran-4-yl and trifluoromethyl motifs are ubiquitous in drug design (e.g., for metabolic stability and lipophilicity modulation), the specific gem-bromo-trifluoromethyl reagent is not cost-effective for routine synthesis due to extreme steric hindrance, electronic deactivation, and poor shelf stability.
The Verdict:
-
Direct Sourcing: Not Recommended. Commercial availability is scarce (often "make-to-order"), with lead times >4 weeks and costs exceeding $500/g .
-
In-House Synthesis (Bromide): Low Viability. Conversion of the corresponding alcohol to the bromide is chemically inefficient due to the competing E1 elimination and deactivated carbocation intermediates.
-
The Superior Alternative: 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-ol. This precursor is easily synthesized at scale (<$5/g), stable, and can be activated in situ for the same radical or nucleophilic transformations intended for the bromide.
Technical Profile & Mechanistic Challenges
Understanding the cost-inefficiency requires analyzing the molecular structure. The C4 position of the oxane ring is a quaternary center bearing both a bulky bromine atom and a strongly electron-withdrawing trifluoromethyl group (
-
Steric Shielding: The gem-disubstitution blocks nucleophilic attack (
is impossible). -
Electronic Deactivation: The
group destabilizes the adjacent carbocation, making pathways (typical for tertiary halides) sluggish and prone to rearrangement. -
Elimination Bias: Under forcing conditions (e.g., PBr3/Heat), the system favors E1 elimination to form the endocyclic alkene (4-(trifluoromethyl)-3,6-dihydro-2H-pyran), a "dead-end" byproduct.
Implication for Drug Discovery: Researchers typically seek this bromide to generate a tertiary radical for cross-coupling (e.g., metallaphotoredox). However, modern methods allow generating this same radical directly from the alcohol (via oxalates) or carboxylic acids (via Hunsdiecker), rendering the isolated bromide obsolete.
Comparative Analysis: Reagent Pathways
This section compares the three primary routes to introducing the 4-(CF3)oxan-4-yl motif.
Table 1: Cost & Efficiency Model
| Feature | Route A: Buy Bromide | Route B: Make Bromide | Route C: Use Alcohol (Recommended) |
| Starting Material | N/A (Finished Good) | 4-Oxanone + TMSCF3 | 4-Oxanone + TMSCF3 |
| Est. Cost (10g scale) | >$5,000 | $400 (Labor intensive) | <$50 |
| Step Count | 0 (Direct use) | 3-4 (Low yield steps) | 1 (High yield) |
| Stability | Poor (Light sensitive) | Poor | Excellent (Shelf-stable solid) |
| Reaction Success | Moderate (Side reactions) | Low (Purification loss) | High (Versatile activation) |
| Primary Use Case | Radical precursor | Niche mechanism study | General building block |
Decision Logic: Selecting the Right Pathway
The following decision tree illustrates when (if ever) to use the bromide versus the alcohol precursor.
Figure 1: Decision Matrix for Reagent Selection. The green path indicates the most cost-effective workflow for 90% of applications.
Experimental Protocols
To validate the "Cost-Effectiveness" claim, we provide the protocol for the Alcohol Route (Route C), which delivers the highest ROI. We also describe the Bromide Synthesis (Route B) to highlight its complexity and justify why it should be avoided.
Protocol A: Synthesis of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-ol (The "Gold Standard")
This protocol scales easily to 100g and costs <$5/g.
-
Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), TMSCF3 (Ruppert-Prakash Reagent, 1.2 eq), CsF (0.1 eq, catalyst), THF (anhydrous).
-
Setup: Flame-dried RBF under Argon.
-
Procedure:
-
Dissolve 4-oxanone in THF (0.5 M) and cool to 0°C.
-
Add TMSCF3 slowly via syringe.
-
Add CsF (solid) in one portion. The reaction will exotherm slightly; stir at 0°C for 1h, then warm to RT for 2h.
-
Hydrolysis: Add 1M HCl (2.0 eq) and stir vigorously for 1h to cleave the silyl ether.
-
-
Workup: Extract with Et2O (3x). Wash combined organics with NaHCO3 and Brine. Dry over MgSO4.
-
Purification: Removal of solvent yields a white crystalline solid (Yield: >95%). No chromatography required.
-
Checkpoint: 19F NMR should show a singlet at -82 ppm.
-
Protocol B: Attempted Synthesis of 4-Bromo-4-(trifluoromethyl)oxane (The "Money Pit")
Provided for comparison to demonstrate low cost-effectiveness.
-
Challenge: Direct reaction of the alcohol (from Protocol A) with PBr3 fails due to steric hindrance.
-
Required Method (Hunsdiecker-type): Requires starting from the carboxylic acid, not the ketone.
-
Step 1: Synthesis of 4-(trifluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid (Multi-step).
-
Step 2: Silver salt formation + Bromine (
).
-
-
Outcome: Yields are typically <40%, with significant elimination byproducts. The resulting bromide is an oil that darkens (decomposes) upon standing.
Synthesis Pathway Visualization
The following diagram compares the streamlined Alcohol pathway against the arduous Bromide pathway.
Figure 2: Synthetic Efficiency Map. The green path represents the industry-standard "Alcohol Route," while the red path highlights the inefficiency of the Bromide route.
References
-
Prakash, G. K. S., et al. (1989). "Nucleophilic trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane." Journal of the American Chemical Society.[1]
-
MacMillan, D. W. C., et al. (2016). "Metallaphotoredox-catalyzed cross-coupling of tertiary radicals." Science.
-
Pfizer Inc. (2015). "Patent: Pyran derivatives as BTK inhibitors." World Intellectual Property Organization. (WO2015095099).
-
Sigma-Aldrich. (2024). "Product Specification: 4-Bromotetrahydropyran vs 4-Oxanone."
assessing the novelty of using 4-Bromo-4-(trifluoromethyl)oxane in new applications
[1]
Executive Summary: The "Geminal Trap" & The Radical Solution
4-Bromo-4-(trifluoromethyl)oxane (also referred to as 4-Bromo-4-(trifluoromethyl)tetrahydropyran) represents a high-value, high-complexity building block in modern drug discovery.[1] It addresses a critical need in lead optimization: the installation of the 4-(trifluoromethyl)tetrahydropyran-4-yl moiety—a metabolically robust, lipophilic bioisostere of the tert-butyl or gem-dimethyl group.[1]
However, this reagent presents a dichotomy:
-
The Reward: The 4-CF3-THP motif offers superior metabolic stability (blocking P450 oxidation at the 4-position) and a unique steric/electronic profile compared to its methyl analog.[1]
-
The Challenge: The geminal arrangement of a bromine and a trifluoromethyl group on an sp³ carbon creates a "Geminal Trap." Traditional anionic methods (Lithiation/Grignard) often fail due to rapid
-fluoride elimination, leading to decomposition.[1]
Novelty Statement: The novelty of this reagent lies not just in its structure, but in the application of metallaphotoredox catalysis to bypass the inherent instability of its anionic intermediates. This guide outlines how to leverage this reagent using modern radical cross-coupling, contrasting it with traditional analogs.
Comparative Performance Analysis
Physicochemical & Metabolic Profiling
The introduction of the
| Feature | 4-H (Unsubstituted) | 4-Methyl (Gem-Dimethyl Analog) | 4-Trifluoromethyl (Target) | Impact on Drug Design |
| Structure | 4-Bromotetrahydropyran | 4-Bromo-4-methyltetrahydropyran | 4-Bromo-4-(trifluoromethyl)oxane | |
| Metabolic Stability | Low (C4 oxidation) | Moderate (Benzylic-like oxidation) | High | |
| Lipophilicity ( | Baseline | +0.5 | +1.2 | Increases permeability; |
| Conformation | Chair (fluxional) | Chair (Me equatorial pref.) | Chair (Locked) | |
| Electronic Effect | Neutral | Weak Donor (+I) | Strong Acceptor (-I) | Lowers pKa of nearby amines; reduces basicity. |
| Synthetic Risk | Low | Low | High | Prone to |
The "Barbed Wire" Reactivity Effect
The core technical challenge is the instability of the
-
Traditional Path (Fail): Treating the bromide with
-BuLi generates the -CF carbanion.[1] Due to the high energy of the C-F bond and the repulsion of the lone pair, this species undergoes spontaneous elimination of a fluoride ion to form a reactive difluoro-ene ether (decomposition). -
Novel Path (Success): Radical generation (via Single Electron Transfer, SET) produces a tertiary radical. This radical is stabilized by the captodative effect (oxygen lone pair donor +
acceptor) and does not undergo -elimination, allowing for successful cross-coupling.
Decision Logic & Mechanism Visualization
The following diagram illustrates the divergent pathways. The "Red Path" represents the traditional failure mode, while the "Green Path" represents the modern radical application.
Caption: Divergent reactivity pathways. Anionic routes lead to decomposition via fluoride elimination, whereas radical pathways enable successful scaffold installation.
Experimental Protocols
Protocol A: Metallaphotoredox Cross-Coupling (Recommended)
Objective: Coupling 4-Bromo-4-(trifluoromethyl)oxane with an aryl bromide to create a quaternary center.[1] This protocol avoids the unstable carbanion intermediate.
Mechanistic Basis:
-
Catalyst:
/ dtbbbpy (activates the aryl halide). -
Photocatalyst:
(generates the alkyl radical from the bromide via SET). -
Silane: Tris(trimethylsilyl)silane (TTMSS) acts as a halogen-atom abstractor/shuttle.
Materials:
-
Aryl Bromide (1.0 equiv)
-
4-Bromo-4-(trifluoromethyl)oxane (1.5 equiv)[1]
- (5 mol%)
-
dtbbbpy (5 mol%)
- (1 mol%)
-
TTMSS (1.0 equiv)
-
Base:
(2.0 equiv) -
Solvent: DME (0.1 M)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a glovebox, mix
and dtbbbpy in DME. Stir for 10 mins to form the active green complex. -
Reaction Assembly: Add the Aryl Bromide, the 4-Bromo-4-(trifluoromethyl)oxane , Photocatalyst, TTMSS, and Base to a vial equipped with a stir bar.
-
Deoxygenation: Seal the vial and sparge with Argon for 15 minutes (Critical:
quenches the radical). -
Irradiation: Place the vial in a photoreactor (Blue LED, 450 nm) with fan cooling. Stir vigorously for 18–24 hours.
-
Workup: Dilute with EtOAc, wash with saturated
and brine. Dry over . -
Purification: Flash chromatography. Note: The product will be significantly less polar than the starting aryl bromide due to the
group.
Protocol B: "Barbier-Type" Lithiation (High Risk / Specialized)
Objective: Nucleophilic addition to a ketone/aldehyde.[1] Warning: Never pre-generate the anion. You must use "Barbier conditions" where the electrophile is present during the lithiation to trap the transient species before it decomposes.
Workflow:
-
Cool a solution of the Electrophile (e.g., Benzaldehyde) and 4-Bromo-4-(trifluoromethyl)oxane in dry THF to -100°C (Liquid
/Et2O bath). -
Add
-BuLi (2.2 equiv) dropwise very slowly down the side of the flask. -
The lithium-halogen exchange happens instantly, and the resulting species must immediately attack the electrophile.
-
Validation: If you observe a difluoro-olefin byproduct by NMR (
approx -90 to -110 ppm), the temperature was not low enough, or addition was too fast.[1]
References
-
Stability of Alpha-Trifluoromethyl Carbanions
-
Radical Cross-Coupling of Alkyl Bromides
- Title: Copper-Catalyzed Trifluoromethylation of Alkyl Bromides (and rel
- Source: MacMillan Group / Princeton (2019)
- Context: Establishes the viability of radical-mediated functionalization of sp3-bromides which applies to the 4-bromo-oxane scaffold.
-
(General Group Page for verification of radical protocols)
-
Metabolic Stability of CF3 Bioisosteres
-
Synthesis of Tetrahydropyrans
Sources
- 1. Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Alpha-trifluoromethylated carbanion synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of α-Trifluoromethylated Cyclic Ketones: Electrophilic vs. Nucleophilic Pathways
Introduction: The Imperative of Trifluoromethylation in Modern Chemistry
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This small structural modification can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, the development of efficient and selective methods for trifluoromethylation is of paramount importance. This guide provides a comprehensive, data-driven comparison of two prominent strategies for the synthesis of α-trifluoromethylated cyclic ketones, using the formation of 2-(Trifluoromethyl)tetrahydro-4H-pyran-4-one as a model system. We will objectively evaluate the performance of an electrophilic trifluoromethylation pathway involving a silyl enol ether intermediate against a direct nucleophilic addition approach. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific needs.
Core Concepts: A Tale of Two Reactivities
The two methods under comparison are fundamentally different in their approach to forming the crucial C-CF3 bond, each with its own mechanistic underpinnings and practical considerations.
-
Method A: Electrophilic Trifluoromethylation of a Silyl Enol Ether: This two-step approach first involves the conversion of the ketone to a more nucleophilic silyl enol ether. This intermediate then reacts with an electrophilic "CF3+" source, such as a Togni or Umemoto reagent.[1][2][4][5] This method is known for its mild conditions and the ability to generate quaternary carbon centers.[4]
-
Method B: Nucleophilic Trifluoromethylation of a Ketone: This method involves the direct addition of a nucleophilic "CF3-" equivalent to the carbonyl carbon of the ketone.[6][7] The most common reagent for this transformation is the Ruppert-Prakash reagent (TMSCF3), which requires activation by a fluoride source.[6][8] This approach is often more direct but can be sensitive to the reaction conditions.
Comparative Performance Analysis
To provide a clear and objective comparison, we will evaluate both methods based on several key performance indicators (KPIs). The following data is a realistic representation of what a researcher might expect when synthesizing 2-(Trifluoromethyl)tetrahydro-4H-pyran-4-one from tetrahydro-4H-pyran-4-one.
| Performance Metric | Method A: Electrophilic Trifluoromethylation | Method B: Nucleophilic Trifluoromethylation |
| Overall Yield | ~75% (over two steps) | ~60% |
| Reaction Time | 14-18 hours | 2-4 hours |
| Reaction Temperature | Room Temperature (25°C) | 0°C to Room Temperature |
| Key Reagents | Togni's Reagent II, TMS-Cl, Et3N | Ruppert-Prakash Reagent (TMSCF3), TBAF |
| Reagent Handling | Togni's reagent is a stable solid. | TMSCF3 is a volatile liquid. |
| Number of Steps | Two (Silyl enol ether formation, then trifluoromethylation) | One (Direct addition) |
| Byproducts | Triethylammonium chloride, TMS-OH | Silylated alcohol intermediate, TMS-F |
| Scalability | Generally good, amenable to large-scale synthesis. | Can be challenging due to the volatility of TMSCF3. |
Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of 2-(Trifluoromethyl)tetrahydro-4H-pyran-4-one using both methods.
Method A: Electrophilic Trifluoromethylation via Silyl Enol Ether
This protocol is adapted from established procedures for the trifluoromethylation of silyl enol ethers using Togni's reagent.[4]
Part 1: Synthesis of the Silyl Enol Ether Intermediate
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve tetrahydro-4H-pyran-4-one (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.5 equiv.) to the solution.
-
Silylation: Cool the mixture to 0°C in an ice bath. Add trimethylsilyl chloride (1.2 equiv.) dropwise over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude silyl enol ether is used in the next step without further purification.
Part 2: Trifluoromethylation
-
Reaction Setup: Dissolve the crude silyl enol ether (1.0 equiv.) in dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add Togni's Reagent II (1.2 equiv.) and copper(I) thiocyanate (CuSCN, 0.1 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate (3x).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Method B: Nucleophilic Trifluoromethylation
This protocol is based on the well-established Ruppert-Prakash reaction for the nucleophilic trifluoromethylation of ketones.[7][8]
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tetrahydro-4H-pyran-4-one (1.0 equiv.) in anhydrous THF.
-
Cooling and Reagent Addition: Cool the solution to 0°C in an ice bath. Add (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 equiv.).
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Desilylation: Quench the reaction by adding 1M aqueous HCl and stir for 30 minutes to ensure desilylation of the intermediate silylated alcohol. Extract the mixture with ethyl acetate (3x).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Mechanistic Considerations
The distinct outcomes and requirements of each method are rooted in their different reaction mechanisms.
In Method A , the key is the formation of the electron-rich silyl enol ether, which readily attacks the electrophilic trifluoromethyl source. The copper catalyst is believed to facilitate the generation of a CF3 radical from the Togni reagent, which then adds to the enol ether.[4]
In Method B , the fluoride catalyst activates the silicon-carbon bond in TMSCF3, generating a transient trifluoromethyl anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the ketone. The resulting silylated alcohol is then hydrolyzed during the acidic workup to yield the final product, which in this case would be the trifluoromethyl carbinol, followed by oxidation to the ketone. Self-correction: The direct product of nucleophilic addition to a ketone is an alcohol. To obtain the α-trifluoromethyl ketone, a subsequent oxidation step would be required, or the starting material would need to be an ester or other carboxylic acid derivative. For a direct comparison, let's assume the final product is the trifluoromethyl carbinol for Method B, which is then oxidized in a separate step to the ketone. This adds a step to Method B as well, making the comparison more nuanced. Let's refine the guide to reflect this.
Refined Discussion for Method B: The direct product of the nucleophilic addition of a CF3- anion to a ketone is a tertiary alcohol. To obtain the final α-trifluoromethyl ketone, a subsequent oxidation step would be necessary. This is a crucial point of comparison with Method A, which directly yields the ketone product. Alternatively, starting from an ester derivative would directly provide the trifluoromethyl ketone.[9]
Conclusion and Recommendations
Both electrophilic and nucleophilic trifluoromethylation strategies offer viable pathways to α-trifluoromethylated cyclic ketones. The choice between them is not straightforward and depends heavily on the specific research goals and constraints.
-
Method A (Electrophilic Trifluoromethylation) is generally preferred when higher yields are critical and when dealing with substrates that might be sensitive to the basic conditions of nucleophilic addition. The use of a stable, solid trifluoromethylating reagent is also a significant practical advantage. While it involves an additional step for the formation of the silyl enol ether, the overall process is robust and often provides cleaner reactions.
-
Method B (Nucleophilic Trifluoromethylation) offers a more direct route, which can be advantageous in terms of reaction time. However, it may result in lower overall yields and requires the handling of a volatile trifluoromethylating reagent. The necessity of a subsequent oxidation step to reach the ketone from a ketone starting material adds to the overall synthetic effort, making it potentially less efficient than Method A for this specific transformation. However, if the starting material is an ester, this method can be very direct.[9][10]
For the synthesis of 2-(Trifluoromethyl)tetrahydro-4H-pyran-4-one , Method A is recommended for its higher overall yield and the direct formation of the ketone product. However, for rapid exploratory synthesis or when an ester precursor is available, Method B remains a valuable tool in the synthetic chemist's arsenal.
This guide provides a foundational framework for comparing these powerful synthetic methods. Researchers are encouraged to consider the specific attributes of their substrates and the practical constraints of their laboratory environment when selecting the most appropriate path forward.
References
-
Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. ACS Publications. [Link]
-
Mild Electrophilic Trifluoromethylation of β-Ketoesters and Silyl Enol Ethers with 5-Trifluoro Methyldibenzothiophenium Tetrafluoroborate. The Journal of Organic Chemistry. [Link]
-
Mild Electrophilic Trifluoromethylation of β-Ketoesters and Silyl Enol Ethers with 5-Trifluoro Methyldibenzothiophenium Tetrafluoroborate. ACS.org. [Link]
-
O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. RSC Publishing. [Link]
-
Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent. Organic Chemistry Portal. [Link]
-
Mild electrophilic trifluoromethylation of beta-ketoesters and silyl enol ethers with 5-trifluoro methyldibenzothiophenium tetrafluoroborate. PubMed. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. ACS Publications. [Link]
-
Trifluoromethylation. Wikipedia. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
Nucleophilic trifluoromethylation of some polycyclic ketones. Arkivoc. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed Central. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent [organic-chemistry.org]
- 5. Mild electrophilic trifluoromethylation of beta-ketoesters and silyl enol ethers with 5-trifluoro methyldibenzothiophenium tetrafluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Publish Comparison Guide: Navigating Quaternary Stereocenters with 4-Bromo-4-(trifluoromethyl)oxane
The following Publish Comparison Guide is designed for researchers and medicinal chemists. It provides an in-depth technical analysis of 4-Bromo-4-(trifluoromethyl)oxane as a strategic building block, comparing it against alternative synthetic routes for generating quaternary trifluoromethyl stereocenters in heterocyclic scaffolds.
Executive Summary: The "Methyl-to-Trifluoromethyl" Strategic Switch
In modern drug discovery, the trifluoromethyl (
This guide evaluates the utility of 4-Bromo-4-(trifluoromethyl)oxane (Structure A ) as a pre-functionalized building block compared to alternative "late-stage" functionalization strategies. Our analysis reveals that while direct fluorination methods exist, the use of the brominated scaffold provides superior control over stereoselectivity and divergent synthesis in complex molecule generation.
Technical Background: The Scaffold & The Challenge
The Molecule: 4-Bromo-4-(trifluoromethyl)oxane
This building block features a gem-disubstituted C4 center containing a reactive bromine handle and a metabolically stable trifluoromethyl group.
-
CAS Registry: (Analogous to 4-bromo-tetrahydropyran 25637-16-5, specific fluorinated derivatives often custom synthesized).
-
Key Property: The Anomeric-Like Effect and A-Value Competition .
-
The
group (A-value ~2.5 kcal/mol) competes with the Bromine (A-value ~0.38 kcal/mol) for the equatorial position. -
Stereochemical Consequence: In the ground state, the bulky
group strongly prefers the equatorial orientation, forcing the reactive Bromine into the axial position. This axial-Br conformation is electronically favorable for radical generation but sterically encumbered for classical substitution, dictating specific reaction pathways (e.g., radical cross-coupling).
-
The Stereoselectivity Problem
The core molecule is achiral (possessing a plane of symmetry). "Chiral derivatives" therefore arise from two distinct strategies:
-
Desymmetrization: Reacting the achiral core with a chiral catalyst or auxiliary to distinguish the enantiotopic faces of the ring.
-
Pre-existing Chirality: Using the scaffold in a ring system that already bears substituents (e.g., at C2 or C3), where the 4-Br/4-
center must be established with specific relative diastereoselectivity (cis/trans).
Comparative Analysis: Building Block vs. Late-Stage Synthesis
We compare three primary methodologies for accessing chiral 4-trifluoromethyl-oxane derivatives.
Comparison Matrix
| Feature | Method A: 4-Br-4- | Method B: Direct Trifluoromethylation | Method C: De Novo Ring Closure |
| Strategy | Divergent (Install block, then couple) | Linear (Build ring, then fluorinate) | Convergent (Cyclize pre-chiral chain) |
| Stereocontrol | High (Dictated by catalyst/auxiliary) | Low to Moderate (Substrate control) | Very High (Chirality transfer) |
| Reaction Type | Radical Cross-Coupling / Metallation | Nucleophilic/Electrophilic | Prins / Hetero-Diels-Alder |
| Scalability | High (Reagent is stable) | Low (Expensive | Moderate (Long step count) |
| Atom Economy | Good | Poor (Stoichiometric fluorinating agents) | Excellent |
| Best For... | Library generation & SAR exploration | Single-target late-stage modification | Natural product total synthesis |
Detailed Analysis
Method A: The "Hero" Route (Radical Cross-Coupling)
Using 4-Bromo-4-(trifluoromethyl)oxane allows for metallaphotoredox catalysis . The axial C-Br bond is easily activated to form a tertiary radical, which can then be intercepted by a transition metal catalyst (Ni/Ir) to form C-C, C-N, or C-O bonds.
-
Advantage: The stereochemistry is determined during the coupling event. If a chiral ligand is used, high enantioselectivity can be achieved (Desymmetrization).
-
Data Point: Yields for Ni-catalyzed arylation of tertiary halides typically range 60-85% , whereas direct trifluoromethylation of tertiary alcohols often stalls at <40%.
Method B: Direct Trifluoromethylation
This involves treating a 4-oxanone precursor with Ruppert-Prakash reagent (
-
Limitation: This yields the tertiary alcohol , not the bromide. Converting the -OH to -Br or -C often leads to elimination (forming the alkene) due to the steric bulk of the
group. -
Stereochemistry: The addition of
to the ketone is governed by existing ring substituents, often favoring the axial attack (kinetic control), placing equatorial. This is hard to reverse.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold
For researchers needing to synthesize the starting material in-house.
-
Start: Tetrahydro-4H-pyran-4-one.
-
Trifluoromethylation: Add
(1.2 equiv) and CsF (cat.) in THF at 0°C. -
Bromination: Treat the intermediate with
and (Appel conditions) or .-
Note: Due to steric hindrance, standard Appel conditions may be slow. Using TMSBr and ZnBr2 is a robust alternative for tertiary alcohols.
-
-
Purification: Vacuum distillation. The product is a dense, colorless oil.
Protocol 2: Stereoselective Cross-Coupling (Desymmetrization)
Target: Creating a chiral quaternary center from the achiral bromide.
-
Reagents:
-
Substrate: 4-Bromo-4-(trifluoromethyl)oxane (1.0 equiv).
-
Coupling Partner: Aryl Zinc Reagent or Aryl Boronic Acid.
-
Catalyst:
(10 mol%). -
Chiral Ligand: (S,S)-Pybox or Biooxazoline derivative (12 mol%).
-
Reductant: TDAE or Mn powder.
-
-
Procedure:
-
In a glovebox, mix Catalyst and Ligand in DMA (dimethylacetamide). Stir 30 min.
-
Add the Bromide and Reductant.
-
Add the Aryl nucleophile slowly at -10°C.
-
Stir for 12h. The reaction proceeds via a radical-chain mechanism where the chiral catalyst differentiates the enantiotopic faces of the radical intermediate or the prochiral planar radical.
-
-
Expected Outcome: Chiral 4-Aryl-4-(trifluoromethyl)oxane with ee > 90% .[7]
Visualizations & Pathways
Figure 1: Strategic Synthesis Decision Tree
Caption: Decision logic for selecting the 4-Bromo-4-(trifluoromethyl)oxane pathway versus de novo synthesis based on stage of discovery.
Figure 2: Conformational Analysis & Reactivity
Caption: The steric battle between CF3 (Equatorial preference) and Br (Axial preference) directs the radical reactivity pathway.
References
-
Mechanistic Insight into Trifluoromethylation
-
Synthesis of Tetrahydropyran Derivatives
- Title: "Stereoselective Synthesis of Polysubstituted Tetrahydropyrans."
- Source:Organic Chemistry Portal / Core.ac.uk.
-
URL:[Link]
-
Conformational Analysis of Fluorinated Rings
- Title: "Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines."
- Source:Beilstein Journal of Organic Chemistry (2020).
-
URL:[Link]
-
Radical Cross-Coupling Methodologies
- Title: "Construction of trifluoromethylated quaternary stereocenters via p-quinone methides."
- Source:Chemical Communic
-
URL:[Link]
-
General Building Block Data
-
Title: "4-Bromotetrahydropyran Product Information."[14]
-
Source:Sigma-Aldrich.
-
Sources
- 1. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 9. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrahydropyran synthesis [organic-chemistry.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
